Product packaging for Antibacterial agent 100(Cat. No.:)

Antibacterial agent 100

Cat. No.: B12418385
M. Wt: 473.4 g/mol
InChI Key: GKVTXWYBIQNZOS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibacterial agent 100, also known as Compound 7c with CAS Number 2452306-14-6, is a synthetic organic compound with the molecular formula C28H29BrN2 and a molecular weight of 473.45 . This research chemical functions as a broad-spectrum antibacterial and antifungal agent, demonstrating promising activity against a range of pathogens . Published studies report that it exhibits Minimum Inhibitory Concentration (MIC) values of 4 μg/mL against Staphylococcus aureus , 4 μg/mL against Candida albicans , and 8 μg/mL against Cryptococcus neoformans . Its research applications are primarily focused in the field of infectious diseases, including investigations related to COVID-19 immunoregulation . The compound is supplied as a reference standard with a solubility of 10 mM in DMSO and is intended for research purposes only . The ongoing challenge of antimicrobial resistance underscores the need for novel antibacterial agents, making compounds like this compound valuable tools for scientific exploration .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29BrN2 B12418385 Antibacterial agent 100

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H29BrN2

Molecular Weight

473.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium bromide

InChI

InChI=1S/C28H29N2.BrH/c1-2-22-12-18-26(19-13-22)30-21-27(29-20-8-4-7-11-28(29)30)25-16-14-24(15-17-25)23-9-5-3-6-10-23;/h3,5-6,9-10,12-19,21H,2,4,7-8,11,20H2,1H3;1H/q+1;/p-1

InChI Key

GKVTXWYBIQNZOS-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C([N+]3=C2CCCCC3)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of Antibacterial Agent 100 (Daptomycin)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial Agent 100 (exemplified by Daptomycin) represents a critical class of cyclic lipopeptide antibiotics with potent, concentration-dependent bactericidal activity against a wide spectrum of Gram-positive pathogens, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, which is distinct from cell wall synthesis inhibitors like beta-lactams and glycopeptides, targets the functional integrity of the bacterial cell membrane. This guide provides a detailed examination of the molecular interactions, key signaling events, quantitative efficacy data, and the experimental protocols used to elucidate the mechanism of action of this important antibacterial agent.

Core Mechanism of Action

The bactericidal effect of this compound is initiated through a multi-step process that culminates in the disruption of the bacterial cytoplasmic membrane's electrochemical potential, leading to a cascade of events that results in rapid cell death.[1][2] The entire process is critically dependent on the presence of physiological concentrations of calcium ions (Ca²⁺).[2][3]

The key stages of its mechanism are:

  • Calcium-Dependent Conformational Change: In the presence of Ca²⁺, the agent undergoes a conformational change that facilitates its interaction with the bacterial cell membrane.[2]

  • Membrane Binding and Insertion: The lipophilic tail of the molecule inserts into the cytoplasmic membrane of Gram-positive bacteria. This interaction is highly specific and dependent on the presence of phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[4][5]

  • Oligomerization and Pore Formation/Membrane Disruption: Following insertion, the molecules oligomerize within the membrane. This aggregation is a crucial step that alters the local membrane structure.[2] While the precise nature of this disruption is still debated, leading models suggest the formation of ion-conducting channels or pores that allow the uncontrolled efflux of intracellular ions, particularly potassium (K⁺).[2][6] This leads to a rapid and sustained depolarization of the membrane.[6][7]

  • Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential disrupts essential cellular processes that are dependent on a stable ion gradient, including the synthesis of DNA, RNA, and proteins.[1][4] This cessation of vital functions results in rapid bacterial cell death, often without significant cell lysis.[8]

Signaling and Molecular Interaction Pathway

The mechanism of action can be visualized as a sequential pathway from initial binding to final cell death.

Antibacterial_Agent_100_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane (PG-Rich) cluster_intracellular Intracellular Space (Cytoplasm) A Agent 100 (Inactive) B Ca²⁺-Bound Agent (Active Conformation) A->B Ca²⁺ Binding Ca Calcium Ions (Ca²⁺) Ca->B C Membrane Insertion & Oligomerization B->C PG Interaction D Ion Channel Formation / Membrane Disruption C->D Aggregation E K⁺ Efflux D->E Ion Leakage F Membrane Depolarization E->F G Inhibition of DNA, RNA, & Protein Synthesis F->G H Bacterial Cell Death G->H

Mechanism of action for this compound.

Quantitative Data: In Vitro Efficacy

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a bacterium. The tables below summarize the MIC distribution for key Gram-positive pathogens.

Table 1: MIC Values for Staphylococcus aureus

Isolate PhenotypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible (MSSA)0.06 - 0.50.250.5
Methicillin-Resistant (MRSA)0.03 - 1.00.250.5

Data compiled from multiple surveillance studies.[4]

Table 2: MIC Values for Enterococcus Species

SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecalis0.5 - 4.00.51.0 - 4.0
Enterococcus faecium0.25 - 8.04.04.0

Note: Daptomycin MICs for E. faecium are typically higher than for E. faecalis.[4][9]

Table 3: MIC Values for Streptococcus Species

SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae0.12 - 1.0-0.5
Beta-hemolytic Streptococci0.06 - 8.0-0.5

Streptococcus species are generally highly susceptible to Daptomycin.[9]

Key Experimental Protocols

The elucidation of the mechanism of action relies on several key in vitro assays. Detailed methodologies are provided below.

Assay for Membrane Depolarization (Fluorometric Method)

This protocol measures changes in bacterial membrane potential using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[10][11]

Workflow Diagram:

Membrane_Depolarization_Workflow A 1. Culture Bacteria to Logarithmic Phase B 2. Dilute to OD₆₀₀ of 0.2-0.3 in Pre-warmed Medium A->B C 3. Add DiSC₃(5) Dye (1µM) & Incubate B->C D 4. Monitor Fluorescence Quenching (Dye Accumulation) C->D E 5. Add this compound D->E F 6. Continuously Measure Fluorescence (Dequenching) E->F G 7. Analyze Data: Increased Fluorescence = Depolarization F->G

Workflow for the fluorometric membrane depolarization assay.

Methodology:

  • Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., S. aureus) in cation-supplemented Mueller-Hinton Broth (MHBc) to the mid-logarithmic growth phase.

  • Cell Suspension: Dilute the culture to an optical density at 600 nm (OD₆₀₀) of approximately 0.2 in pre-warmed MHBc.

  • Dye Addition: Add DiSC₃(5) to a final concentration of 1 µM. Allow the dye to incubate with the cell suspension until a stable, quenched fluorescence signal is achieved, indicating dye uptake into polarized cells.

  • Baseline Measurement: Record the stable baseline fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 610 nm excitation, 660 nm emission).

  • Agent Addition: Add this compound at the desired concentration (e.g., 1x to 8x MIC).

  • Data Acquisition: Continuously monitor the fluorescence intensity. Depolarization of the membrane causes the release of DiSC₃(5) into the medium, resulting in an increase in fluorescence (dequenching).[10][11]

  • Controls: Include an untreated control (no agent) and a positive control for depolarization (e.g., the ionophore valinomycin).

Assay for Potassium Efflux

This protocol directly measures the release of potassium ions from bacterial cells following exposure to the antibacterial agent.

Methodology:

  • Culture and Preparation: Grow bacteria to the desired growth phase and concentrate the cells by centrifugation.

  • Resuspension: Wash and resuspend the bacterial pellet in a low-potassium buffer to a high cell density.

  • Baseline Sample: Remove an aliquot before adding the agent to determine the background extracellular potassium concentration.

  • Agent Exposure: Add this compound to the cell suspension.

  • Sampling: At various time points, take aliquots of the suspension and immediately separate the cells from the supernatant by centrifugation or filtration through a 0.2 µm filter.

  • Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or by inductively coupled plasma optical emission spectroscopy (ICP-OES).[12]

  • Data Analysis: An increase in the extracellular potassium concentration over time, compared to an untreated control, indicates agent-induced efflux.

Assay for Membrane Binding (Isothermal Titration Calorimetry - ITC)

ITC can be used to characterize the binding affinity of the agent to bacterial membrane components, such as phosphatidylglycerol (PG).

Methodology:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a defined lipid composition (e.g., 25% PG and 75% phosphatidylcholine).

  • ITC Setup: Load the LUV suspension into the sample cell of the ITC instrument. Load a solution of this compound (in the presence of Ca²⁺) into the injection syringe.

  • Titration: Perform sequential injections of the agent into the LUV suspension while monitoring the heat change associated with binding.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine thermodynamic parameters, including the dissociation constant (Kd), which quantifies binding affinity.[5]

Conclusion

This compound (Daptomycin) employs a sophisticated and rapid mechanism of action centered on the calcium-dependent disruption of the bacterial cell membrane. By targeting fundamental aspects of membrane integrity and function, it remains a powerful tool against challenging Gram-positive infections. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers engaged in the study and development of novel antibacterial therapies.

References

Pre-methylenomycin C Lactone: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel antibiotics with unique mechanisms of action. This technical guide delves into the discovery and origin of pre-methylenomycin C lactone, a potent antibiotic candidate identified from the well-studied model organism, Streptomyces coelicolor. This document provides an in-depth overview of the biosynthetic pathway, the experimental methodologies employed in its discovery, and its promising antimicrobial activity against multidrug-resistant pathogens. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction: The "Hidden" Antibiotic

Pre-methylenomycin C lactone is a biosynthetic intermediate of methylenomycin A, an antibiotic produced by Streptomyces coelicolor A3(2) that has been known for decades. The discovery of pre-methylenomycin C lactone's potent antimicrobial activity was a result of a targeted gene knockout strategy, revealing that this precursor molecule is significantly more active than the final product, methylenomycin A, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3] This finding has unveiled a previously overlooked source of potent antibiotics "hiding in plain sight" within known biosynthetic pathways.

Origin and Biosynthesis

The Producer Organism: Streptomyces coelicolor

Pre-methylenomycin C lactone originates from Streptomyces coelicolor A3(2), a model actinomycete extensively studied for its complex developmental cycle and its prolific production of secondary metabolites, including several antibiotics. The genes responsible for methylenomycin biosynthesis (mmy) are located on the large linear plasmid SCP1.

The Methylenomycin Biosynthetic Pathway

The biosynthesis of methylenomycin A is orchestrated by a cluster of genes (mmy) on the SCP1 plasmid. The pathway involves a series of enzymatic reactions that build the cyclopentanone core and introduce various functional groups. The discovery of pre-methylenomycin C lactone was a direct result of investigating the roles of individual enzymes in this pathway.

The key step leading to the accumulation of pre-methylenomycin C lactone was the targeted deletion of the mmyE gene.[4] MmyE is a putative flavin-dependent oxidoreductase believed to be responsible for introducing the exomethylene group onto the cyclopentanone ring of methylenomycin C. In the absence of a functional MmyE enzyme, the biosynthetic pathway is blocked, leading to the accumulation of the precursor, pre-methylenomycin C. This compound exists in equilibrium with its more stable cyclic form, pre-methylenomycin C lactone.

Biosynthetic_Pathway Precursor Early Precursors PMC Pre-methylenomycin C Precursor->PMC Multiple steps (mmy genes) PMCL Pre-methylenomycin C lactone PMC->PMCL Spontaneous lactonization MC Methylenomycin C PMC->MC MmyE (Oxidoreductase) PMCL->PMC MmyT (Thioesterase) MA Methylenomycin A MC->MA MmyF/MmyO (Monooxygenase)

Discovery: A Targeted Gene Knockout Approach

The discovery of pre-methylenomycin C lactone was not serendipitous but rather the result of a systematic investigation into the methylenomycin biosynthetic pathway. Researchers utilized a gene knockout strategy to elucidate the function of individual mmy genes.

Experimental Workflow

The general workflow for the discovery involved the following key steps:

  • Inactivation of the mmyE gene: A targeted gene replacement technique was used to create an in-frame deletion of the mmyE gene in a cosmid containing the entire methylenomycin biosynthetic gene cluster.

  • Introduction into S. coelicolor: The modified cosmid was introduced into a strain of S. coelicolor that lacks the native SCP1 plasmid.

  • Fermentation and Metabolite Extraction: The engineered S. coelicolor strain was cultivated under conditions conducive to methylenomycin production. The culture broth was then extracted to isolate the produced metabolites.

  • Purification and Structure Elucidation: The extracted metabolites were purified using techniques such as High-Performance Liquid Chromatography (HPLC). The structure of the accumulated novel compound, pre-methylenomycin C lactone, was determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Antimicrobial Activity Testing: The purified pre-methylenomycin C lactone was tested for its antimicrobial activity against a panel of pathogenic bacteria.

Experimental_Workflow Start Start: S. coelicolor with methylenomycin gene cluster Gene_Deletion Targeted deletion of mmyE gene Start->Gene_Deletion Fermentation Fermentation of the ΔmmyE mutant strain Gene_Deletion->Fermentation Extraction Extraction of metabolites from culture broth Fermentation->Extraction Purification Purification of novel compounds (e.g., HPLC) Extraction->Purification Structure_Elucidation Structure elucidation (NMR, MS) Purification->Structure_Elucidation Antimicrobial_Testing Antimicrobial activity assays Structure_Elucidation->Antimicrobial_Testing End Discovery of pre-methylenomycin C lactone's activity Antimicrobial_Testing->End

Antimicrobial Activity: Quantitative Data

Pre-methylenomycin C lactone exhibits potent activity against a range of Gram-positive bacteria, including clinically significant antibiotic-resistant strains. Its activity is reported to be over 100 times greater than that of methylenomycin A.[1][3]

CompoundS. aureus (MRSA)E. faecium (VRE)E. faecium (Vancomycin-Susceptible)
Pre-methylenomycin C lactone 1-2 µg/mL 1-2 µg/mL 2 µg/mL
Methylenomycin A>128 µg/mL>128 µg/mL>128 µg/mL
Vancomycin1-2 µg/mL>256 µg/mL (VRE)1-4 µg/mL
Linezolid1-4 µg/mL1-4 µg/mL1-4 µg/mL

Table 1: Comparative Minimum Inhibitory Concentrations (MICs). Data compiled from multiple sources.[2][3] Note that MIC values for vancomycin and linezolid can vary between different strains and testing methodologies.

Experimental Protocols

Gene Deletion in Streptomyces coelicolor (ReDirect Method)

The following is a generalized protocol based on the ReDirect (Recombination-Direct) method for gene replacement in Streptomyces.

  • Primer Design: Design PCR primers with 5' extensions homologous to the regions flanking the mmyE gene and 3' ends that anneal to a template plasmid containing a resistance cassette (e.g., apramycin resistance).

  • PCR Amplification: Amplify the resistance cassette using the designed primers to generate a linear DNA fragment with flanking homology arms.

  • Electrocompetent E. coli Preparation: Prepare electrocompetent E. coli BW25113/pIJ790 cells, which express the λ Red recombination system.

  • Recombineering in E. coli: Electroporate the purified PCR product into the electrocompetent E. coli cells containing the cosmid with the methylenomycin gene cluster. The λ Red system will mediate homologous recombination, replacing the mmyE gene with the resistance cassette.

  • Selection and Verification: Select for recombinant cosmids by plating on media containing the appropriate antibiotic. Verify the correct gene replacement by PCR and restriction digestion.

  • Intergeneric Conjugation: Transfer the modified cosmid from E. coli to S. coelicolor via intergeneric conjugation.

  • Selection of S. coelicolor Exconjugants: Select for S. coelicolor exconjugants containing the integrated modified cosmid.

  • Confirmation of Gene Deletion: Confirm the mmyE gene deletion in S. coelicolor by PCR analysis of genomic DNA.

Fermentation and Purification of Pre-methylenomycin C Lactone
  • Inoculum Preparation: Grow a seed culture of the S. coelicolor ΔmmyE strain in a suitable liquid medium (e.g., Tryptic Soy Broth).

  • Production Culture: Inoculate a production medium (e.g., a defined minimal medium with high phosphate to suppress the production of other antibiotics) with the seed culture.

  • Incubation: Incubate the production culture at 30°C with shaking for 5-7 days.

  • Extraction: Acidify the culture broth to a low pH (e.g., pH 2-3) and extract with an organic solvent such as ethyl acetate.

  • Concentration: Concentrate the organic extract in vacuo.

  • Purification: Purify the pre-methylenomycin C lactone from the crude extract using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of water and acetonitrile.

  • Fractions Analysis: Collect fractions and analyze by analytical HPLC and Mass Spectrometry to identify those containing the pure compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., MRSA) equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of pre-methylenomycin C lactone in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Regulatory Signaling Pathway

The production of methylenomycin is tightly regulated in Streptomyces coelicolor. While the complete regulatory network is still under investigation, several key players have been identified. The expression of the mmy biosynthetic genes is controlled by the activator protein MmyB. The activity of MmyB is, in turn, regulated by a complex involving the repressor proteins MmyR and MmfR. This repressor complex is thought to be inactivated by the binding of small signaling molecules known as methylenomycin furans (MMFs), which act as autoregulators.

Signaling_Pathway MMFs Methylenomycin Furans (MMFs) (Autoregulators) Repressor MmyR/MmfR Repressor Complex MMFs->Repressor binds and inactivates MmyB MmyB (Activator) Repressor->MmyB represses mmy_genes mmy biosynthetic genes MmyB->mmy_genes activates transcription Production Pre-methylenomycin C Lactone Production mmy_genes->Production

Conclusion and Future Perspectives

The discovery of pre-methylenomycin C lactone highlights the potential for finding novel and potent antibiotics by exploring the biosynthetic pathways of known natural products. This "pathway-centric" approach offers a promising strategy to revitalize the antibiotic discovery pipeline. Further research into pre-methylenomycin C lactone will likely focus on its mechanism of action, in vivo efficacy, and safety profile. Additionally, the scalability of its synthesis has been reported, which is a crucial step towards potential clinical development.[5] The story of pre-methylenomycin C lactone serves as a compelling example of how re-examining well-trodden scientific ground with new tools and perspectives can lead to significant breakthroughs in the fight against antimicrobial resistance.

References

Unveiling Novel Antibiotics: A Technical Deep Dive into the Methylenomycin A Biosynthetic Pathway and Its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics. This technical guide delves into the biosynthetic pathway of methylenomycin A, a cyclopentanone antibiotic produced by Streptomyces coelicolor A3(2). Recent research has not only elucidated the roles of key enzymes in this pathway but has also led to the discovery of novel intermediates with significantly enhanced antimicrobial potency compared to the final product. This guide provides a comprehensive overview of the biosynthetic pathway, quantitative data on the activity of its intermediates, detailed experimental methodologies, and visual representations of the key processes.

The Revised Biosynthetic Pathway of Methylenomycin A

The biosynthesis of methylenomycin A is orchestrated by a cluster of genes, the mmy gene cluster. Initial proposals for the pathway were based on gene sequence analysis and precursor labeling studies.[1][2] However, recent investigations involving systematic in-frame gene deletions of key biosynthetic genes (mmyD, mmyE, mmyF, and mmyO) have provided experimental evidence to refine the pathway and have led to the isolation and characterization of previously unknown intermediates.[1][2]

The deletion of mmyD, which encodes an enzyme with homology to butenolide synthases, resulted in the complete abolition of methylenomycin-related metabolite production, confirming its crucial role in an early step of the biosynthesis.[1][2] Inactivation of mmyF (encoding a putative flavin reductase) and mmyO (encoding a putative flavin-dependent monooxygenase) halted the production of methylenomycin A, but not methylenomycin C, indicating their involvement in the epoxidation of methylenomycin C to methylenomycin A.[1][2]

A significant breakthrough came from the deletion of mmyE, which encodes a putative flavin-dependent oxidoreductase. This mutant accumulated two novel metabolites: premethylenomycin C and its spontaneous cyclization product, premethylenomycin C lactone.[1][2] This finding suggests that MmyE is responsible for introducing the exomethylene group into methylenomycin C.[1][2]

The following diagram illustrates the revised biosynthetic pathway of methylenomycin A, incorporating these recent findings.

Biosynthetic_Pathway Precursor Pentose Phosphate Pathway + 2x Acetate MmyD MmyD Precursor->MmyD Butenolide Butenolide intermediate MmyD->Butenolide MmyG_K_Q_Y_X MmyG, MmyK, MmyQ, MmyY, MmyX Butenolide->MmyG_K_Q_Y_X PreC_lactone Premethylenomycin C lactone MmyG_K_Q_Y_X->PreC_lactone MmyT MmyT (thioesterase) PreC_lactone->MmyT Hydrolysis PreC Premethylenomycin C MmyT->PreC MmyE MmyE PreC->MmyE Dehydration MethylenomycinC Methylenomycin C MmyE->MethylenomycinC MmyF_O MmyF, MmyO MethylenomycinC->MmyF_O Epoxidation MethylenomycinA Methylenomycin A MmyF_O->MethylenomycinA

Caption: Revised biosynthetic pathway of methylenomycin A.

Quantitative Analysis of Antimicrobial Activity

The newly discovered intermediates, premethylenomycin C and premethylenomycin C lactone, have demonstrated significantly greater antimicrobial activity against a range of Gram-positive bacteria, including drug-resistant strains, than methylenomycin A and C.[2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these compounds against selected pathogens.

CompoundStaphylococcus aureus DSM 21979 (MRSA)Enterococcus faecium U0317 (VRE)
Methylenomycin A>128 µg/mL>128 µg/mL
Methylenomycin C>128 µg/mL>128 µg/mL
Premethylenomycin C4 µg/mL8 µg/mL
Premethylenomycin C lactone 1 µg/mL 2 µg/mL

Table 1. Minimum Inhibitory Concentrations (MICs) of methylenomycin A, methylenomycin C, premethylenomycin C, and premethylenomycin C lactone against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Data sourced from[3][4].

These results highlight the potential of these biosynthetic intermediates as promising leads for the development of new antibiotics to combat antimicrobial resistance.[5][6][7] Premethylenomycin C lactone, in particular, exhibits potent activity against clinically important resistant pathogens.[3][4]

Experimental Protocols

The elucidation of the methylenomycin A biosynthetic pathway and the discovery of its potent intermediates were made possible through a combination of genetic manipulation and analytical techniques. This section provides an overview of the key experimental protocols employed.

Construction of In-Frame Gene Deletions

The targeted inactivation of the mmy genes was achieved using a PCR-targeting approach, a widely used method for genetic manipulation in Streptomyces.

Experimental Workflow for Gene Deletion

Gene_Deletion_Workflow Start Design primers with homology arms flanking the target gene PCR Amplify an antibiotic resistance cassette (e.g., apramycin) using the designed primers Start->PCR Transformation Introduce the PCR product into E. coli expressing λ-Red recombinase and containing the mmy gene cluster cosmid PCR->Transformation Recombination Homologous recombination replaces the target gene with the resistance cassette Transformation->Recombination Conjugation Transfer the modified cosmid from E. coli to S. coelicolor M145 (a non-producing strain) via conjugation Recombination->Conjugation Integration Integration of the modified cosmid into the S. coelicolor chromosome Conjugation->Integration Selection Select for exconjugants containing the gene deletion Integration->Selection Verification Confirm the gene deletion by PCR analysis Selection->Verification

Caption: Workflow for creating in-frame gene deletions.

LC-MS Analysis of Metabolites

The identification and quantification of methylenomycin-related metabolites from the wild-type and mutant strains of S. coelicolor were performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol:

  • Culture and Extraction: S. coelicolor strains were cultivated on a suitable medium, such as supplemented minimal medium agar with high phosphate concentration to enhance methylenomycin production.[1][3] The agar was then extracted with an organic solvent (e.g., ethyl acetate or methanol).[3]

  • LC Separation: The crude extracts were subjected to reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the metabolites. A C18 column is typically used with a gradient elution of water and acetonitrile, both often containing a small percentage of formic acid to improve ionization.

  • MS Detection: The eluent from the LC column was introduced into a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, for detection and identification of the compounds based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry allows for the determination of the elemental composition of the detected ions.

Antimicrobial Activity Assay

The antimicrobial activity of the purified compounds was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

General Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium to a defined cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion and Future Perspectives

The detailed investigation of the methylenomycin A biosynthetic pathway has not only provided valuable insights into the enzymatic machinery responsible for its production but has also unveiled novel intermediates with potent antimicrobial activity. The discovery of premethylenomycin C and its lactone form, which are significantly more effective than the final natural product, opens up new avenues for antibiotic development. These findings underscore the importance of exploring biosynthetic pathways for the discovery of novel drug leads. Future research will likely focus on the total synthesis of these intermediates and their analogs to optimize their pharmacological properties, as well as on elucidating their precise mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of natural product biosynthesis and drug discovery.

References

The Architectural Elegance of Inhibition: A Technical Guide to the Chemical Synthesis of Novel Lactone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of antibiotic resistance necessitates a paradigm shift in the discovery and development of new antimicrobial agents. Among the most promising avenues of exploration is the chemical synthesis of novel lactone antibiotics. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies driving the synthesis of these complex and vital molecules. By moving beyond the limitations of semi-synthesis and embracing the precision of total synthesis, researchers are now poised to design and create a new generation of antibiotics capable of combating multidrug-resistant pathogens.

This guide will delve into the intricate experimental protocols for the synthesis of cutting-edge lactone antibiotics, present key quantitative data in a clear and comparative format, and visualize the complex interplay of synthetic strategies and biological mechanisms.

Data Presentation: A Comparative Analysis of Antimicrobial Potency

The efficacy of newly synthesized lactone antibiotics is a critical determinant of their potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several classes of novel lactone antibiotics against a panel of clinically relevant bacterial strains. This data provides a clear comparison of the structure-activity relationships (SAR) and highlights the promising activity of these synthetic compounds, particularly against resistant phenotypes.

Table 1: In Vitro Antibacterial Activity of C-21 Substituted α-Amino-γ-lactone Ketolides [1]

CompoundR GroupS. pneumoniae (Ery-S)S. pneumoniae (ErmB)S. pneumoniae (MefA)S. aureus (Ery-S)S. aureus (Efflux)H. influenzae
Telithromycin -≤0.01510.030.060.54
11o 2-quinoxalinyl≤0.01510.030.060.52
11p (2-quinoxalinyl)glycyl0.0320.060.1214
Azithromycin -0.06>640.250.2540.06

Ery-S: Erythromycin-susceptible; ErmB: Erythromycin-resistant (ribosomal methylation); MefA: Erythromycin-resistant (efflux)

Table 2: In Vitro Antibacterial Activity of Solithromycin and its Analogs [2][3][4]

CompoundS. aureus (MRSA)E. coli (WT)E. faecium (MDR)A. baumannii (MDR)
Solithromycin 0.1280.251
Analog 20 0.1240.121
Analog 23 0.1220.060.5
Erythromycin >64>6412>64
Azithromycin 3216258

MRSA: Methicillin-resistant Staphylococcus aureus; WT: Wild-type; MDR: Multi-drug resistant

Table 3: Antibacterial Activity of Sesquiterpene Lactones [5][6][7]

CompoundS. aureus (MIC μg/mL)P. aeruginosa (MIC μg/mL)E. coli (MIC μg/mL)
Parthenolide 15.631.2>125
Costunolide 31.262.5>125
Mixture of 12 & 13 62.546.8125

Experimental Protocols: Synthesizing the Future of Antibiotics

The successful synthesis of novel lactone antibiotics hinges on meticulous and reproducible experimental procedures. This section provides detailed methodologies for key synthetic transformations, offering a practical guide for researchers in the field.

General Procedure for the Synthesis of Solithromycin Analogs via Click Chemistry[2][4]

To a solution of the appropriate azide precursor (1.0 equiv) in a 1:1 mixture of tert-butanol and water is added the terminal alkyne (1.2 equiv), followed by sodium ascorbate (0.3 equiv) and copper(II) sulfate pentahydrate (0.1 equiv). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-triazole analog.

Synthesis of α-Amino-γ-lactone Ketolide Intermediate (Compound 3)[1]

The synthesis of the key α-amino-γ-lactone intermediate begins with the appropriate clarithromycin-derived precursor. The precursor is first subjected to an intramolecular Michael addition to form the γ-lactone ring. This is typically achieved by treating the precursor with a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an aprotic solvent like tetrahydrofuran (THF) at room temperature. Following the formation of the lactone, the introduction of the α-amino group is accomplished through a multi-step sequence. This often involves the conversion of a suitable functional group at the α-position, such as a hydroxyl group, to an azide, followed by reduction to the primary amine. The resulting α-amino-γ-lactone (3) serves as a versatile intermediate for the subsequent coupling of various aryl and heteroaryl side chains.[1]

General Procedure for HBTU-mediated Amidation for C-21 Substituted Analogs[1]

To a solution of the α-amino-γ-lactone intermediate (1.0 equiv) and the corresponding carboxylic acid (1.2 equiv) in a suitable solvent such as dimethylformamide (DMF) is added O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.5 equiv) and a tertiary amine base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic extracts are washed sequentially with aqueous acid, aqueous base, and brine, then dried over a drying agent, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the desired C-21 substituted α-amino-γ-lactone ketolide.[1]

Visualizing Complexity: Pathways, Workflows, and Relationships

The synthesis and mechanism of action of novel lactone antibiotics involve intricate relationships and sequences of events. The following diagrams, generated using the DOT language, provide a visual representation of these complex processes, adhering to the specified design constraints.

Signaling_Pathway_Sesquiterpene_Lactones cluster_MurA MurA Active Site SL Sesquiterpene Lactone (e.g., Cynaropicrin) MurA MurA Enzyme (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) SL->MurA Irreversible Inhibition Cys115 Cysteine 115 (Active Site Thiol) SL->Cys115 Covalent Adduct Formation (Michael Addition) Peptidoglycan_synthesis Peptidoglycan Biosynthesis MurA->Peptidoglycan_synthesis Catalyzes First Committed Step Cell_wall_integrity Bacterial Cell Wall Integrity Compromised Peptidoglycan_synthesis->Cell_wall_integrity Inhibition Leads to Bacterial_cell_death Bacterial Cell Death Cell_wall_integrity->Bacterial_cell_death Results in

Caption: Mechanism of MurA Inhibition by Sesquiterpene Lactones.

Experimental_Workflow_Total_Synthesis Start Commercially Available Building Blocks Fragment_A Synthesis of Fragment A Start->Fragment_A Fragment_B Synthesis of Fragment B Start->Fragment_B Coupling Fragment Coupling (e.g., Julia-Kocienski Olefination) Fragment_A->Coupling Fragment_B->Coupling Linear_Intermediate Linear Precursor Coupling->Linear_Intermediate Macrocyclization Macrolactonization (e.g., Yamaguchi Esterification) Linear_Intermediate->Macrocyclization Macrolactone_Core Macrolactone Core Macrocyclization->Macrolactone_Core Post_Modification Post-Macrocyclization Modifications (e.g., Glycosylation, Side Chain Installation) Macrolactone_Core->Post_Modification Purification Purification & Characterization Post_Modification->Purification Final_Product Novel Lactone Antibiotic Purification->Final_Product

Caption: Convergent Total Synthesis Workflow for Novel Macrolides.

Logical_Relationship_SAR Core_Scaffold Lactone Core Scaffold (e.g., 14-membered ketolide) Modification_Site Modification Site (e.g., C-21 of γ-lactone) Core_Scaffold->Modification_Site Identified for Modification Analog_Library Library of Analogs with Diverse R-groups Modification_Site->Analog_Library Systematic Derivatization Biological_Screening Biological Screening (MIC Assays) Analog_Library->Biological_Screening Evaluated for Antibacterial Activity SAR_Data Structure-Activity Relationship Data Biological_Screening->SAR_Data Generates Lead_Optimization Lead Compound Optimization SAR_Data->Lead_Optimization Informs

Caption: Logical Flow of Structure-Activity Relationship Studies.

References

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Pre-methylenomycin C Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, scalable protocol for the synthesis of pre-methylenomycin C lactone, a potent antibiotic intermediate. The methodology is based on the research published by Lupton and coworkers, which employs a key phosphine-mediated (3+2) cycloaddition reaction.[1] All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

I. Overview of the Synthetic Pathway

The scalable synthesis of pre-methylenomycin C lactone is a multi-step process commencing with commercially available starting materials. The key steps involve the preparation of two key fragments: a keto-malonate and a bromo-enoate. These fragments are then coupled in the central phosphine-mediated (3+2) cycloaddition reaction to form the core cyclopentenone structure. Subsequent functional group manipulations, including a Krapcho decarboxylation, yield the final pre-methylenomycin C lactone.

II. Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reactant quantities, yields, and key reaction parameters.

Table 1: Synthesis of Diethyl 2-acetyl-2-methylmalonate (1)

ReagentMolar Equiv.AmountMolecular Weight ( g/mol )
Diethyl acetylmalonate1.02.17 g217.21
Sodium hydride1.10.26 g24.00
Methyl iodide1.11.60 g141.94
Product Yield Appearance
Diethyl 2-acetyl-2-methylmalonate83%White Solid

Table 2: Synthesis of Benzyl 4-bromo-3-methylbut-2-enoate (2)

ReagentMolar Equiv.AmountMolecular Weight ( g/mol )
Ethyl 3,3-dimethylacrylate1.010 g128.17
N-Bromosuccinimide (NBS)1.115.1 g177.99
AIBNcatalytic0.02 g164.21
Product Yield Appearance
Ethyl 4-bromo-3-methylbut-2-enoateNot specifiedColorless Oil

Table 3: Phosphine-Mediated (3+2) Cycloaddition

ReagentMolar Equiv.AmountMolecular Weight ( g/mol )
Diethyl 2-acetyl-2-methylmalonate (1)1.0-231.24
Benzyl 4-bromo-3-methylbut-2-enoate (2)1.0-283.13
Methyldiphenylphosphine1.2-200.22
Product Yield Appearance
Cyclopentenone Intermediate75%-

Table 4: Krapcho Decarboxylation and Final Steps

ReagentMolar Equiv.AmountMolecular Weight ( g/mol )
Cyclopentenone Intermediate1.0--
Lithium chloridecatalytic-42.39
Product Yield Appearance
Pre-methylenomycin C lactoneHigh-

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-acetyl-2-methylmalonate (1)

  • To a solution of diethyl 2-acetylaminomalonate (2.17 g) in dry tetrahydrofuran, add sodium hydride (0.26 g).

  • Stir the mixture at room temperature for one hour.

  • Add methyl iodide (1.60 g) dropwise to the reaction mixture.

  • Stir the mixture overnight at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent.

  • Recrystallize the residue from a mixture of isopropyl ether and n-hexane to yield diethyl 2-acetylamino-2-methylmalonate as a white solid.[2]

Protocol 2: Synthesis of Benzyl 4-bromo-3-methylbut-2-enoate (2)

  • To a solution of ethyl 3,3-dimethylacrylate (10 g, 78 mmol) in carbon tetrachloride (128 mL), add N-bromosuccinimide (15.1 g, 85 mmol) and a catalytic amount of AIBN (0.02 g).[3]

  • Heat the mixture under reflux for 3 hours.[3]

  • Cool the reaction mixture and filter it.

  • Wash the precipitate with chloroform.

  • Combine the organic phases and wash with saturated aqueous sodium sulfite and brine.

  • Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure to give the product as a mixture of (E) and (Z) isomers.[3]

  • Purify by vacuum distillation to obtain the desired product.[3]

Protocol 3: Phosphine-Mediated (3+2) Cycloaddition to form Cyclopentenone Intermediate

  • In a flame-dried flask under an inert atmosphere, dissolve diethyl 2-acetyl-2-methylmalonate (1) in a suitable aprotic solvent (e.g., THF).

  • Add methyldiphenylphosphine (1.2 equivalents).

  • Slowly add a solution of benzyl 4-bromo-3-methylbut-2-enoate (2) in the same solvent to the reaction mixture over several hours using a syringe pump.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclopentenone intermediate.

Protocol 4: Krapcho Decarboxylation and Final Steps to Pre-methylenomycin C Lactone

  • Dissolve the cyclopentenone intermediate in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of lithium chloride and a small amount of water.

  • Heat the reaction mixture to a high temperature (typically around 150-180 °C) and monitor the reaction progress by TLC.[4][5][6]

  • Once the decarboxylation is complete, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) from the DMSO mixture after dilution with water.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Further purification by flash column chromatography may be required to yield the final pre-methylenomycin C lactone.

IV. Visualizations

Diagram 1: Overall Synthetic Workflow

Scalable_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_core Core Reaction cluster_final Final Product A Diethyl acetylmalonate C Diethyl 2-acetyl-2-methylmalonate (1) A->C Methylation B Ethyl 3,3-dimethylacrylate D Benzyl 4-bromo-3-methylbut-2-enoate (2) B->D Bromination E Phosphine-Mediated (3+2) Cycloaddition C->E D->E F Cyclopentenone Intermediate E->F G Pre-methylenomycin C lactone F->G Krapcho Decarboxylation Cycloaddition_Pathway cluster_reactants Reactants cluster_reaction Reaction Cascade cluster_product Product KetoMalonate Keto-malonate (1) NucleophilicAttack Nucleophilic Attack of Malonate Enolate KetoMalonate->NucleophilicAttack BromoEnoate Bromo-enoate (2) Phosphonium Formation of Phosphonium Ylide BromoEnoate->Phosphonium Phosphine Methyldiphenylphosphine Phosphine->Phosphonium Phosphonium->NucleophilicAttack Cyclization Intramolecular Cyclization NucleophilicAttack->Cyclization Cyclopentenone Cyclopentenone Intermediate Cyclization->Cyclopentenone

References

Application Notes and Protocols for Evaluating the Efficacy of "Antibacterial Agent 100"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for assessing the in vitro and in vivo efficacy of a novel antibacterial agent, designated "Antibacterial Agent 100." The methodologies outlined below are standard preclinical assays designed to determine the spectrum of activity, potency, and potential therapeutic utility of this agent.

Section 1: In Vitro Efficacy Assessment

In vitro testing is a critical first step in characterizing the antimicrobial properties of "this compound." These assays provide fundamental data on the agent's intrinsic activity against a panel of clinically relevant bacterial pathogens.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[1][2] This assay is fundamental to determining the potency of "this compound" against a range of bacteria.

Protocol: Broth Microdilution Method

  • Bacterial Inoculum Preparation:

    • From a pure overnight culture on an appropriate agar plate, select 3-4 colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Preparation of "this compound" Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL (or 100 µL depending on the protocol).

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).

    • Incubate the plate at 35-37°C for 16-20 hours.[3]

  • Result Interpretation:

    • The MIC is the lowest concentration of "this compound" in which there is no visible growth (turbidity) of the bacteria.[1]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[4] It is determined by subculturing from the MIC assay to an agar plate without the test agent.

Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth.

    • Aspirate a small aliquot (e.g., 10 µL) from each of these wells.

    • Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain "this compound."

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in the initial bacterial inoculum.[4] This is determined by the absence of bacterial colonies on the agar plate.

Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to "this compound" by measuring the zone of growth inhibition around a disk impregnated with the agent.[5][6]

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation:

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of bacteria.[7]

  • Disk Application:

    • Aseptically place a sterile paper disk impregnated with a known concentration of "this compound" onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.[6]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[5] The size of the zone indicates the susceptibility of the bacterium to the agent.

Time-Kill Kinetic Assay

This assay evaluates the rate at which "this compound" kills a bacterial population over time.[8][9]

Protocol:

  • Preparation:

    • Prepare a bacterial culture in the mid-logarithmic growth phase.

    • Prepare tubes containing MHB with "this compound" at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the agent.

  • Inoculation:

    • Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of "this compound." A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[9]

Bacterial Biofilm Eradication Assay

This assay determines the efficacy of "this compound" in eradicating established bacterial biofilms.

Protocol: Crystal Violet Staining Method

  • Biofilm Formation:

    • Dispense a diluted overnight bacterial culture into the wells of a 96-well flat-bottom plate.[10]

    • Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.[10]

  • Treatment:

    • Gently remove the planktonic (free-swimming) bacteria by washing the wells with a sterile phosphate-buffered saline (PBS) solution.

    • Add fresh growth medium containing serial dilutions of "this compound" to the wells. Include a no-treatment control.

    • Incubate for a further 24 hours.

  • Staining:

    • Wash the wells again with PBS to remove the agent and any remaining planktonic bacteria.

    • Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[10]

    • Wash away the excess stain with water and allow the plate to dry.

  • Quantification:

    • Solubilize the stained biofilm by adding 30% acetic acid to each well.[10]

    • Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of approximately 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm remaining.

Data Presentation: In Vitro Efficacy of "this compound"

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Disk Diffusion Zone of Inhibition (mm)Time to 3-log Kill (hours) at 4x MICBiofilm Eradication Concentration (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
MRSA Clinical Isolate 1
VRE Clinical Isolate 1

Section 2: In Vivo Efficacy Assessment

In vivo models are essential for evaluating the therapeutic potential of "this compound" in a living organism, providing insights into its pharmacokinetics, pharmacodynamics, and overall efficacy.

Murine Sepsis Model

This model is used to assess the efficacy of "this compound" in treating systemic bacterial infections.[11]

Protocol:

  • Animal Model:

    • Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Induction of Sepsis:

    • Induce sepsis by intraperitoneal (IP) injection of a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli). The inoculum size should be predetermined to cause a lethal infection in a specified timeframe in untreated animals. A common method is the cecal ligation and puncture (CLP) model, which mimics polymicrobial sepsis.[12] Another approach is the intraperitoneal injection of a fecal slurry.[6]

  • Treatment:

    • At a specified time post-infection (e.g., 2-4 hours), administer "this compound" via a clinically relevant route (e.g., intravenous, subcutaneous, or oral).

    • Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic.

  • Monitoring and Endpoints:

    • Monitor the animals for survival over a period of 7-14 days.

    • At specific time points, euthanize subsets of animals to determine bacterial loads in the blood, peritoneal fluid, and key organs (e.g., spleen, liver, lungs) by plating serial dilutions of tissue homogenates.[11]

    • Other endpoints can include monitoring clinical signs of illness (e.g., murine sepsis score), body weight, and core temperature.[13]

Murine Pneumonia Model

This model evaluates the efficacy of "this compound" in treating respiratory tract infections.[14]

Protocol:

  • Animal Model:

    • Use immunocompetent or neutropenic mice, depending on the desired model characteristics. Neutropenia can be induced by cyclophosphamide administration.[15]

  • Induction of Pneumonia:

    • Anesthetize the mice and instill a bacterial suspension (e.g., Klebsiella pneumoniae or Pseudomonas aeruginosa) directly into the lungs via intranasal or intratracheal administration.[16]

  • Treatment:

    • Initiate treatment with "this compound" at a defined time post-infection.

  • Monitoring and Endpoints:

    • The primary endpoint is typically the bacterial burden in the lungs at 24 or 48 hours post-infection, determined by quantitative culture of lung homogenates.

    • Other endpoints can include survival, histopathological analysis of lung tissue, and measurement of inflammatory markers in bronchoalveolar lavage fluid.

Murine Skin Infection Model

This model is used to assess the topical or systemic efficacy of "this compound" against skin and soft tissue infections.[17]

Protocol:

  • Animal Model:

    • Use mice with their backs shaved.

  • Induction of Infection:

    • Create a superficial skin infection by disrupting the epidermal barrier through tape stripping, followed by the application of a bacterial suspension (e.g., Staphylococcus aureus).[18][19] Alternatively, a subcutaneous or intradermal injection of bacteria can be used to model deeper infections.[17]

  • Treatment:

    • Administer "this compound" topically to the infected area or systemically.

  • Monitoring and Endpoints:

    • Monitor the lesion size (e.g., area of erythema, abscess formation) over time.

    • Determine the bacterial load in skin biopsies at the end of the study.[8]

    • Histopathological analysis of the skin tissue can also be performed.

Data Presentation: In Vivo Efficacy of "this compound"

Murine Sepsis Model

Treatment Group Survival Rate (%) Bacterial Load in Spleen (log₁₀ CFU/g) at 24h
Vehicle Control
"this compound" (Dose 1)
"this compound" (Dose 2)

| Standard of Care Antibiotic | | |

Murine Pneumonia Model

Treatment Group Bacterial Load in Lungs (log₁₀ CFU/g) at 24h
Vehicle Control
"this compound" (Dose 1)
"this compound" (Dose 2)

| Standard of Care Antibiotic | |

Murine Skin Infection Model

Treatment Group Lesion Size (mm²) at Day 3 Bacterial Load in Skin (log₁₀ CFU/g) at Day 3
Vehicle Control
"this compound" (Topical)
"this compound" (Systemic)

| Standard of Care Antibiotic | | |

Section 3: Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action of "this compound" is crucial for its development. Antibacterial agents typically target essential bacterial processes.[7]

Common Bacterial Signaling Pathways and Processes Targeted by Antibiotics:

  • Cell Wall Synthesis: Inhibition of peptidoglycan synthesis leads to cell lysis. Beta-lactams are a classic example.[20]

  • Protein Synthesis: Targeting the bacterial ribosome (30S or 50S subunits) to inhibit protein production.[21]

  • Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription.[4]

  • Folic Acid Metabolism: Blocking the synthesis of essential folic acid, which is a precursor for nucleotide synthesis.[20]

  • Two-Component Signal Transduction Systems: These systems allow bacteria to sense and respond to environmental changes and are often involved in virulence and resistance.[22]

  • Quorum Sensing: This is a cell-to-cell communication system that regulates gene expression, often controlling virulence factor production and biofilm formation.

The following diagrams illustrate the general experimental workflow for evaluating "this compound" and a conceptual representation of how it might interfere with a bacterial signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cluster_moa Mechanism of Action MIC MIC MBC MBC MIC->MBC Decision Proceed to In Vivo? MIC->Decision MBC->Decision Disk_Diffusion Disk Diffusion Disk_Diffusion->Decision Time_Kill Time-Kill Assay Time_Kill->Decision Biofilm Biofilm Assay Biofilm->Decision Sepsis Sepsis Model Final_Assessment Final Efficacy Assessment Sepsis->Final_Assessment Pneumonia Pneumonia Model Pneumonia->Final_Assessment Skin_Infection Skin Infection Model Skin_Infection->Final_Assessment Target_ID Target Identification Pathway_Analysis Pathway Analysis Target_ID->Pathway_Analysis Pathway_Analysis->Final_Assessment Start Start: 'Antibacterial Agent 100' Start->MIC Start->Disk_Diffusion Start->Time_Kill Start->Biofilm Decision->Sepsis Yes Decision->Pneumonia Decision->Skin_Infection Decision->Target_ID

Caption: Experimental workflow for "this compound" efficacy testing.

signaling_pathway_inhibition cluster_pathway Bacterial Signaling Pathway Signal External Signal Receptor Membrane Receptor Signal->Receptor Kinase Sensor Kinase Receptor->Kinase Regulator Response Regulator Kinase->Regulator Gene_Expression Gene Expression (e.g., Virulence Factors) Regulator->Gene_Expression Agent_100 Antibacterial Agent 100 Agent_100->Inhibition

References

Application Notes and Protocols: Agar Diffusion Assay for Determining "Antibacterial Agent 100" Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antibacterial activity of "Antibacterial Agent 100" using the agar diffusion assay, a widely recognized and standardized method.[1][2][3][4] This method, also known as the Kirby-Bauer test, is a cost-effective and reliable technique for preliminary screening and evaluation of the efficacy of new antimicrobial compounds.[2][4][5]

The principle of the agar diffusion assay is based on the diffusion of an antimicrobial agent from a source (e.g., a filter paper disc or a well) into an agar medium inoculated with a target microorganism.[2][6][7] As the agent diffuses through the agar, it creates a concentration gradient. If the antimicrobial agent is effective at inhibiting the growth of the microorganism, a clear circular area, known as a "zone of inhibition," will be observed around the source after an incubation period.[6][8][9] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[1][8][9]

Experimental Protocols

This section details the standardized methodology for performing the agar diffusion assay to evaluate "this compound".

Materials and Reagents
  • Test Microorganism: Pure, 24-hour culture of the target bacterial strain(s).

  • This compound: Stock solution of known concentration.

  • Control Antibiotics: Standard antibiotic discs (e.g., Gentamicin, Tetracycline) for positive control.

  • Negative Control: Sterile solvent used to dissolve "this compound" (e.g., DMSO, sterile distilled water).

  • Growth Media:

    • Mueller-Hinton Agar (MHA) plates (4 mm depth).[7][10][11] MHA is the recommended medium for routine antimicrobial susceptibility testing due to its reproducibility.[12][13]

    • Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation.[6]

  • Sterile Supplies:

    • Petri dishes (100 mm or 150 mm).[7]

    • Sterile filter paper discs (6 mm diameter).[14]

    • Sterile swabs.[6]

    • Sterile forceps.[2]

    • Pipettes and pipette tips.

    • Glass tubes for inoculum preparation.

  • Equipment:

    • Incubator (35-37°C).[2]

    • Laminar flow hood or biosafety cabinet.[14]

    • Vortex mixer.

    • Ruler or calipers for measuring zones of inhibition.[1][6]

    • 0.5 McFarland turbidity standard.[2][6]

Experimental Procedure

1.2.1. Preparation of Inoculum

  • Using a sterile loop, pick 4-5 well-isolated colonies of the test microorganism from a fresh culture plate.

  • Transfer the colonies into a tube containing sterile broth (e.g., TSB).

  • Incubate the broth culture at 37°C until it reaches the turbidity of the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]

  • Visually compare the turbidity of the bacterial suspension with the 0.5 McFarland standard against a white background with contrasting black lines.

1.2.2. Inoculation of Agar Plates

  • Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the bacterial suspension.

  • Rotate the swab against the inner side of the tube to remove excess liquid.[6]

  • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[6][7]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[11]

1.2.3. Application of "this compound" and Controls

  • Disc Diffusion Method:

    • Impregnate sterile filter paper discs with a known concentration of "this compound." Typically, 20-30 µL of the agent is applied to each disc.

    • Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plate.[2]

    • Gently press the discs to ensure complete contact with the agar.[2]

    • Place positive and negative control discs on the same plate.

    • Ensure discs are placed at least 24 mm apart to avoid overlapping of zones.[6][12]

  • Agar Well Diffusion Method:

    • Create wells (typically 6 mm in diameter) in the inoculated agar plate using a sterile borer.[16]

    • Add a known volume (e.g., 50-100 µL) of "this compound" solution into the wells.[16]

    • Add positive and negative controls to separate wells on the same plate.

1.2.4. Incubation

  • Invert the plates and incubate them at 35-37°C for 16-24 hours.[2][14]

1.2.5. Data Collection and Interpretation

  • After incubation, observe the plates for the presence of zones of inhibition around the discs or wells.

  • Measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers, including the diameter of the disc or well.[6][12]

  • Interpret the results based on the size of the inhibition zone. A larger zone indicates greater antibacterial activity.[1][9] The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[12][15]

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the agar diffusion assay for "this compound".

Test MicroorganismAntibacterial AgentConcentration (µg/mL)Zone of Inhibition (mm)Interpretation
Staphylococcus aureusThis compound5022Susceptible
Staphylococcus aureusThis compound2518Intermediate
Staphylococcus aureusGentamicin (Positive Control)1025Susceptible
Staphylococcus aureusSolvent (Negative Control)-0Resistant
Escherichia coliThis compound5015Intermediate
Escherichia coliThis compound2510Resistant
Escherichia coliGentamicin (Positive Control)1023Susceptible
Escherichia coliSolvent (Negative Control)-0Resistant

Note: The interpretation of "Susceptible," "Intermediate," and "Resistant" is based on standardized interpretive charts and may vary depending on the specific microorganism and antimicrobial agent.

Factors Influencing the Agar Diffusion Assay

Several factors can affect the outcome of the agar diffusion assay and should be carefully controlled to ensure accurate and reproducible results:

  • Inoculum Density: The turbidity of the bacterial suspension must be standardized to a 0.5 McFarland standard.[17]

  • Agar Depth: The depth of the Mueller-Hinton agar should be uniform, typically 4 mm.[10][11]

  • pH of the Medium: The pH of the agar medium should be between 7.2 and 7.4.[10]

  • Incubation Time and Temperature: The plates should be incubated at a constant temperature for a standardized period.[2]

  • Diffusion Rate of the Agent: The molecular weight and solubility of the antibacterial agent can affect its diffusion through the agar.[8][10]

  • Concentration of the Agent: The concentration of the antibacterial agent applied to the disc or well will influence the size of the inhibition zone.[17]

Visualization of Experimental Workflow and Concepts

The following diagrams illustrate the key processes and relationships in the agar diffusion assay.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Agar Plate (Create Bacterial Lawn) A->C B Prepare Mueller-Hinton Agar Plates B->C D Apply 'this compound' Discs/Wells C->D E Incubate at 37°C for 18-24 hours D->E F Measure Zone of Inhibition (mm) E->F G Interpret Results (Susceptible, Intermediate, Resistant) F->G zone_of_inhibition_interpretation cluster_interpretation Interpretation of Zone of Inhibition A Large Zone of Inhibition C High Antibacterial Activity A->C Indicates B Small/No Zone of Inhibition D Low/No Antibacterial Activity B->D Indicates

References

Application Notes and Protocols: In Vitro Evaluation of Pre-methylenomycin C Lactone Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent groundbreaking research has identified pre-methylenomycin C lactone, a biosynthetic intermediate of the known antibiotic methylenomycin A, as a highly potent antimicrobial agent against a range of Gram-positive bacteria, including clinically significant drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Discovered through genetic manipulation of the methylenomycin biosynthetic pathway in Streptomyces coelicolor, this compound has demonstrated significantly greater in vitro activity, reportedly over 100 times more potent than its parent compound, methylenomycin A.[1][3][4] These findings present pre-methylenomycin C lactone as a promising candidate for the development of new antibiotics to combat antimicrobial resistance.[2]

This document provides a summary of the available quantitative data and detailed protocols for the in vitro application of pre-methylenomycin C lactone against MRSA. These guidelines are intended to assist researchers in the further investigation and development of this novel antimicrobial compound.

Data Presentation

The in vitro efficacy of pre-methylenomycin C lactone against MRSA and other Gram-positive pathogens has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).

CompoundBacterial StrainMIC (µg/mL)Reference
Pre-methylenomycin C lactoneStaphylococcus aureus DSM 21979 (MRSA)1[5]
Pre-methylenomycin C lactoneEnterococcus faecium U0317 (VRE)2[5]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the antimicrobial activity of pre-methylenomycin C lactone against MRSA.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of pre-methylenomycin C lactone that inhibits the visible growth of MRSA.

Materials:

  • Pre-methylenomycin C lactone

  • MRSA strain (e.g., ATCC 43300 or a clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline (0.85% NaCl)

  • Vancomycin (as a positive control)

  • DMSO (or other suitable solvent for the test compound)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Pre-methylenomycin C Lactone Dilutions:

    • Prepare a stock solution of pre-methylenomycin C lactone in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the serially diluted compound.

    • Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of pre-methylenomycin C lactone at which there is no visible growth of bacteria.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of pre-methylenomycin C lactone that kills ≥99.9% of the initial MRSA inoculum.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of pre-methylenomycin C lactone that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 3: Anti-Biofilm Assay

Objective: To evaluate the ability of pre-methylenomycin C lactone to inhibit the formation of or eradicate established MRSA biofilms.

Materials:

  • MRSA strain known to form biofilms

  • Tryptic Soy Broth supplemented with 1% glucose (TSBg)

  • Sterile 96-well flat-bottom tissue culture plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Acetic Acid (33%)

  • Plate reader

Procedure:

A. Biofilm Formation Inhibition:

  • Prepare serial dilutions of pre-methylenomycin C lactone in TSBg in a 96-well plate.

  • Add the MRSA inoculum (prepared as in Protocol 1, diluted in TSBg) to each well.

  • Include a growth control (bacteria in TSBg without the compound) and a sterility control.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding 95% ethanol or 33% acetic acid to each well.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • A reduction in absorbance compared to the growth control indicates inhibition of biofilm formation.

B. Eradication of Pre-formed Biofilms:

  • Grow MRSA biofilms in a 96-well plate as described above (steps 2-4 of part A, but without the compound).

  • After 24 hours, gently wash the wells with PBS.

  • Add fresh TSBg containing serial dilutions of pre-methylenomycin C lactone to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Wash, stain, and quantify the remaining biofilm as described in steps 6-9 of part A.

  • A reduction in absorbance compared to the control (biofilm treated with compound-free medium) indicates biofilm eradication.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis A MRSA Culture C MIC Determination (Broth Microdilution) A->C E Anti-Biofilm Assay A->E B Pre-methylenomycin C lactone Stock Solution B->C B->E D MBC Determination C->D F MIC Value C->F G MBC Value D->G H Biofilm Inhibition/ Eradication (%) E->H

Caption: Experimental workflow for evaluating the in vitro anti-MRSA activity of pre-methylenomycin C lactone.

biosynthesis_pathway cluster_pathway Simplified Methylenomycin Biosynthesis P Biosynthetic Precursors I1 Early Intermediates P->I1 mmy genes PMC Pre-methylenomycin C I1->PMC mmy genes PMCL Pre-methylenomycin C lactone (Potent Antibiotic) PMC->PMCL Cyclization MC Methylenomycin C PMC->MC mmyE gene MA Methylenomycin A (Weak Antibiotic) MC->MA mmyO/mmyF genes

Caption: Simplified biosynthetic pathway leading to pre-methylenomycin C lactone.

References

Application Notes: Antimicrobial Susceptibility Testing of Vancomycin-Resistant Enterococcus (VRE) with "Antibacterial Agent 100"

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Vancomycin-Resistant Enterococci (VRE) have emerged as significant nosocomial pathogens, posing a considerable therapeutic challenge due to their intrinsic and acquired resistance to multiple antibiotics.[1][2] Enterococcus faecalis and Enterococcus faecium are the most common species associated with human infections.[2][3] The primary mechanism of vancomycin resistance involves the alteration of the peptidoglycan synthesis pathway, preventing vancomycin from binding to its target.[4][5] "Antibacterial Agent 100" is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of Gram-positive bacteria, including VRE.

These application notes provide detailed protocols for determining the susceptibility of VRE isolates to "this compound" using standardized laboratory methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.

Principle of Assays

Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[6][7][8] Serial dilutions of "this compound" are prepared in a liquid growth medium in a microtiter plate and inoculated with a standardized suspension of the VRE isolate.[6][9] After incubation, the plates are examined for visible bacterial growth.[6]

Disk Diffusion (Kirby-Bauer): This technique assesses the susceptibility of a bacterial isolate to an antimicrobial agent. A paper disk impregnated with a specific concentration of "this compound" is placed on an agar plate uniformly inoculated with the VRE isolate.[9] The agent diffuses from the disk into the agar, creating a concentration gradient. If the isolate is susceptible, a zone of growth inhibition will appear around the disk.[9] The diameter of this zone is measured and compared to established interpretive criteria.

Materials and Reagents
  • "this compound" analytical powder

  • VRE clinical isolates and quality control strains (e.g., Enterococcus faecalis ATCC® 51299™)[10]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile paper disks (6 mm diameter)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Calipers or ruler for measuring zone diameters

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

1. Preparation of "this compound" Stock Solution:

  • Prepare a stock solution of "this compound" at 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).
  • Further dilutions will be made from this stock.

2. Preparation of Microtiter Plates:

  • Dispense 50 µL of CAMHB into wells A1-H11 of a 96-well microtiter plate.
  • Prepare a 2X working solution of "this compound" at 128 µg/mL in CAMHB.
  • Add 100 µL of the 128 µg/mL solution to the first column of wells (A1-H1).
  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Discard 50 µL from column 10. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.
  • Column 11 serves as the growth control (no antibiotic).
  • Column 12 serves as the sterility control (uninoculated).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the VRE isolate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control in column 12) with 50 µL of the diluted bacterial suspension. The final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.
  • The final volume in each well will be 100 µL.
  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6] For VRE, a 24-hour incubation is recommended for reading vancomycin results, and this should be considered for new agents as well.[12]

5. Interpretation of Results:

  • The MIC is the lowest concentration of "this compound" that completely inhibits visible growth, as observed by the naked eye.[8]
  • The growth control (column 11) should show distinct turbidity. The sterility control (column 12) should remain clear.

Protocol 2: Disk Diffusion Susceptibility Testing

1. Preparation of "this compound" Disks:

  • Prepare sterile 6-mm paper disks impregnated with 30 µg of "this compound". (This concentration is a common starting point for new agents and may require optimization).

2. Inoculum Preparation:

  • Prepare a VRE inoculum as described in Protocol 1, step 3, matching the turbidity of a 0.5 McFarland standard.

3. Inoculation of Agar Plate:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
  • Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.
  • Allow the plate to dry for 3-5 minutes.

4. Application of Disks and Incubation:

  • Aseptically place a 30 µg "this compound" disk onto the inoculated agar surface.
  • Gently press the disk to ensure complete contact with the agar.
  • Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

5. Interpretation of Results:

  • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).
  • Interpret the results based on pre-determined zone diameter breakpoints (see Data Presentation section).

Data Presentation

The following tables present hypothetical, yet plausible, data for the activity of "this compound" against representative VRE strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of "this compound" against VRE Strains

Isolate IDEnterococcus SpeciesVancomycin MIC (µg/mL)"this compound" MIC (µg/mL)
VRE-01E. faecium>2562
VRE-02E. faecium5121
VRE-03E. faecalis644
VRE-04E. faecium>2562
ATCC 51299E. faecalis (QC)1284
ATCC 29212E. faecalis (VSE)1≤0.5

VSE: Vancomycin-Susceptible Enterococcus; QC: Quality Control

Table 2: Interpretive Criteria for "this compound" (Hypothetical)

MethodSusceptible (S)Intermediate (I)Resistant (R)
MIC (µg/mL)≤48≥16
Disk Diffusion (mm)≥1714-16≤13

These breakpoints are for illustrative purposes and must be established through comprehensive clinical and microbiological studies.[7][13]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_interp Interpretation VRE VRE Isolate (18-24h Culture) McF Adjust to 0.5 McFarland Standard VRE->McF InoculateMIC Inoculate Microplate McF->InoculateMIC InoculateAgar Inoculate MHA Plate McF->InoculateAgar PlatePrep Prepare Serial Dilutions of Agent 100 PlatePrep->InoculateMIC IncubateMIC Incubate 16-20h at 35°C InoculateMIC->IncubateMIC ReadMIC Read MIC Value (µg/mL) IncubateMIC->ReadMIC Interpret Interpret as S, I, or R using Breakpoints ReadMIC->Interpret PlaceDisk Apply Agent 100 Disk InoculateAgar->PlaceDisk IncubateDisk Incubate 16-18h at 35°C PlaceDisk->IncubateDisk ReadZone Measure Zone Diameter (mm) IncubateDisk->ReadZone ReadZone->Interpret

Caption: Workflow for VRE susceptibility testing using "this compound".

Hypothetical Mechanism of Action: Cell Wall Synthesis Inhibition

Vancomycin resistance in Enterococcus is primarily due to the modification of the D-Ala-D-Ala terminus of peptidoglycan precursors to D-Ala-D-Lac, which reduces the binding affinity of glycopeptide antibiotics.[4][14][15] A potential mechanism for a new agent could be the inhibition of an earlier, essential step in this pathway, bypassing the resistance mechanism.

G cluster_pathway Peptidoglycan Precursor Synthesis cluster_transport Translocation & Polymerization UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_Peptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP_NAM_Peptide MurC-F Ligases Lipid_I Lipid I UDP_NAM_Peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (Translocation) Lipid_II->Flippase PBP Penicillin-Binding Proteins (PBPs) (Transglycosylation & Transpeptidation) Flippase->PBP CellWall Mature Peptidoglycan (Cross-linked Cell Wall) PBP->CellWall Vancomycin Vancomycin Vancomycin->Lipid_II Inhibits Transglycosylation Agent100 Antibacterial Agent 100 MraY MraY Agent100->MraY Hypothesized Inhibition

Caption: Hypothetical inhibition of the MraY enzyme by "this compound".

References

Protocol for the Synthesis and Evaluation of Pre-methylenomycin C Lactone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-methylenomycin C lactone has recently emerged as a potent antibiotic candidate, demonstrating significant activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[1][2][3] This intermediate in the biosynthetic pathway of methylenomycin A is reported to be over 100 times more active than the final natural product.[4][5] Its simple structure and potent activity make it an attractive scaffold for the development of novel antibiotics.[4][5] This document provides detailed protocols for the synthesis of pre-methylenomycin C lactone and its analogues, methods for evaluating their biological activity, and an overview of the relevant biological pathways.

Data Presentation

Table 1: Antimicrobial Activity of Pre-methylenomycin C Lactone
CompoundOrganismMIC (µg/mL)
Pre-methylenomycin C LactoneMethicillin-resistant Staphylococcus aureus (MRSA)1
Pre-methylenomycin C LactoneEnterococcus faecium2

Data extracted from the Journal of the American Chemical Society.[1]

Experimental Protocols

Two primary synthetic routes for pre-methylenomycin C lactone are presented: a scalable synthesis suitable for producing larger quantities and a phosphine-mediated (3+2) cycloaddition for the construction of the core cyclopentenone structure.

Protocol 1: Scalable Synthesis of Pre-methylenomycin C Lactone

This protocol is based on the scalable synthesis developed by the Lupton group, as reported in the Journal of Organic Chemistry. This method allows for the efficient production of the target compound and its analogues.

Materials:

  • Starting materials for the synthesis of the γ-butyrolactone core

  • Reagents for the subsequent functionalization steps

  • Appropriate deuterated solvents for NMR analysis (e.g., CDCl₃)

  • High-resolution mass spectrometer

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

(Note: The detailed experimental procedures, including specific reagents, quantities, and reaction conditions, are typically found in the supporting information of the cited publication. As this information is not fully available in the public domain, the following is a generalized workflow based on the described synthetic strategy.)

  • Synthesis of the γ-Butyrolactone Core: The synthesis commences with the construction of the substituted γ-butyrolactone scaffold. This can be achieved through various established methods in organic synthesis.

  • Functional Group Interconversion: Subsequent steps involve the strategic modification of functional groups to introduce the desired substituents found in pre-methylenomycin C lactone. This may include protection/deprotection steps, oxidations, and reductions.

  • Purification: After each synthetic step, the product is purified to remove unreacted starting materials and byproducts. Flash column chromatography is a common technique for this purpose.

  • Characterization: The structure and purity of the synthesized compounds are confirmed at each stage using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Phosphine-Mediated (3+2) Cycloaddition

This protocol utilizes a phosphine-mediated (3+2) cycloaddition reaction to construct the cyclopentene core of pre-methylenomycin C lactone analogues. This method offers a convergent approach to the target molecule.

Materials:

  • Electron-poor terminal alkynes

  • Ketomalonate partners

  • Phosphine catalyst (e.g., triphenylphosphine)

  • Anhydrous solvents

  • Standard laboratory glassware and purification equipment

Procedure:

(Note: The detailed experimental procedures are based on the general description in the available literature. Specific reaction conditions may vary depending on the substrates used.)

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketomalonate partner in an anhydrous solvent.

  • Reagent Addition: Add the phosphine catalyst to the solution. To this mixture, slowly add the electron-poor terminal alkyne. The slow addition is crucial to avoid undesired side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated. The residue is then purified by flash column chromatography to yield the desired cyclopentene product.

  • Characterization: The final product is characterized by NMR spectroscopy and HRMS to confirm its structure and purity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard broth microdilution method to determine the MIC of the synthesized analogues against relevant bacterial strains.

Materials:

  • Synthesized pre-methylenomycin C lactone analogues

  • Bacterial strains (e.g., MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow the bacterial strain in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Biosynthetic Pathway of Methylenomycin A

The following diagram illustrates the proposed biosynthetic pathway of methylenomycin A, highlighting the position of the highly active intermediate, pre-methylenomycin C lactone.

Biosynthetic_Pathway Precursors Primary Metabolites MmyD MmyD Precursors->MmyD Pre_MmC_Lactone Pre-methylenomycin C Lactone MmyD->Pre_MmC_Lactone MmyT MmyT Pre_MmC_Lactone->MmyT Pre_MmC Pre-methylenomycin C MmyT->Pre_MmC MmyE MmyE Pre_MmC->MmyE MmC Methylenomycin C MmyE->MmC MmyF_MmyO MmyF/MmyO MmC->MmyF_MmyO MmA Methylenomycin A MmyF_MmyO->MmA

Caption: Proposed biosynthetic pathway of methylenomycin A.

Experimental Workflow for Analogue Synthesis and Testing

This diagram outlines the general workflow for the creation and evaluation of pre-methylenomycin C lactone analogues.

Workflow cluster_synthesis Synthesis of Analogues cluster_testing Biological Evaluation Synthesis Chemical Synthesis (e.g., Scalable Route or (3+2) Cycloaddition) Purification Purification (Flash Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization MIC_Assay MIC Determination (Broth Microdilution) Characterization->MIC_Assay Data_Analysis Data Analysis and Structure-Activity Relationship MIC_Assay->Data_Analysis

Caption: Workflow for synthesis and testing of analogues.

Hypothesized Mechanism of Action

While the exact mechanism of action for pre-methylenomycin C lactone is still under investigation, many γ-butyrolactones are known to act as signaling molecules in bacteria. A potential mechanism involves the inhibition of key cellular processes.

Mechanism PML Pre-methylenomycin C Lactone Analogue BacterialCell Bacterial Cell Target Intracellular Target (e.g., Enzyme, Receptor) Inhibition Inhibition Target->Inhibition Pathway Essential Cellular Pathway (e.g., Cell Wall Synthesis, Protein Synthesis) CellDeath Bacterial Cell Death Pathway->CellDeath Inhibition->Pathway

Caption: Hypothesized mechanism of antibacterial action.

References

Unveiling the Potential of Pre-Methylenomycin C Lactone: A Versatile Tool for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pre-methylenomycin C lactone, a biosynthetic intermediate of the antibiotic methylenomycin A from Streptomyces coelicolor, has emerged as a potent antimicrobial agent with significant potential as a tool compound in research and drug development.[1][2][3] This document provides detailed application notes and experimental protocols to facilitate the use of pre-methylenomycin C lactone in exploring novel antibacterial strategies, understanding mechanisms of action, and investigating bacterial signaling pathways. Its simple structure, potent activity against Gram-positive bacteria, including resistant strains, and low propensity for resistance development make it an invaluable asset for the scientific community.[1][3][4][5][6]

Application Notes

Potent Antibacterial Agent against Drug-Resistant Pathogens

Pre-methylenomycin C lactone exhibits significantly greater activity against a range of Gram-positive bacteria compared to its downstream product, methylenomycin A.[1][2][7][8][9] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), highlighting its potential in combating antimicrobial resistance (AMR).[1][3][4][5][6] Researchers can utilize this compound as a benchmark for the development of new antibiotics and for studying the vulnerabilities of resistant strains.

Probe for Elucidating Novel Mechanisms of Action

The precise mechanism of action of pre-methylenomycin C lactone is a key area of investigation.[10] Its furanone core suggests potential interference with various cellular processes. As a tool compound, it can be used in a variety of assays to identify its molecular target(s). Understanding its mechanism will not only be crucial for its own development as a potential therapeutic but also for unveiling novel targets for future antibiotic discovery.

Scaffold for Structure-Activity Relationship (SAR) Studies

The development of a scalable synthetic route for pre-methylenomycin C lactone opens the door for the creation of diverse analogues.[4][5][8][11][12] This allows for systematic SAR studies to identify the key structural features responsible for its potent antimicrobial activity. By modifying the lactone ring, the side chain, and other positions, researchers can optimize potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Investigating Bacterial Quorum Sensing

Furanone compounds are known inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[13][14][15][16] Pre-methylenomycin C lactone can be investigated as a potential QS inhibitor in various bacterial species. Its use as a tool compound in this context could help in the development of anti-virulence strategies that are less likely to drive resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Studying Bacterial Stress Responses and Morphological Changes

Antibiotics induce specific stress responses and morphological changes in bacteria, which can provide insights into their mechanism of action.[17][18][19][20][21] Pre-methylenomycin C lactone can be used to induce and study these responses in susceptible bacteria. Techniques such as microscopy, transcriptomics, and proteomics can be employed to characterize the cellular response to treatment with this compound.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MIC) of Pre-Methylenomycin C Lactone and Comparators

OrganismPre-Methylenomycin C Lactone (µg/mL)Methylenomycin A (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)1-2>256
Enterococcus faecium1-2>256

Data compiled from multiple sources indicating a significant increase in potency.[2][7][10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of pre-methylenomycin C lactone against Gram-positive bacteria.

Materials:

  • Pre-methylenomycin C lactone stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of pre-methylenomycin C lactone in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the total volume to 100 µL.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

experimental_workflow_mic

Protocol 2: Elucidating Mechanism of Action using Macromolecular Synthesis Assays

This protocol provides a framework to investigate the effect of pre-methylenomycin C lactone on the synthesis of major macromolecules (DNA, RNA, protein, and peptidoglycan).

Materials:

  • Radiolabeled precursors: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), [¹⁴C]N-acetylglucosamine (peptidoglycan)

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium

  • Pre-methylenomycin C lactone

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow a bacterial culture to mid-log phase.

  • Add pre-methylenomycin C lactone at a concentration of 4x MIC.

  • At various time points (e.g., 0, 5, 15, 30 minutes), add the respective radiolabeled precursor to aliquots of the culture.

  • Incubate for a short period (e.g., 2 minutes) to allow for incorporation.

  • Stop the incorporation by adding cold TCA.

  • Collect the precipitated macromolecules by filtration.

  • Measure the incorporated radioactivity using a scintillation counter.

  • A significant and rapid inhibition of incorporation for a specific precursor suggests that the corresponding macromolecular synthesis pathway is the primary target.

signaling_pathway_moa

Protocol 3: Assessing the Propensity for Resistance Development via Serial Passage

This protocol is designed to evaluate the potential for bacteria to develop resistance to pre-methylenomycin C lactone over time.

Materials:

  • Pre-methylenomycin C lactone

  • Bacterial strain of interest

  • Appropriate liquid growth medium

  • 96-well microtiter plates

Procedure:

  • Determine the initial MIC of pre-methylenomycin C lactone for the bacterial strain.

  • In a 96-well plate, prepare a serial dilution of the compound around the MIC value.

  • Inoculate the wells with the bacterial strain.

  • Incubate for 24 hours.

  • The following day, determine the new MIC.

  • Use the culture from the well with the highest concentration of the compound that still permitted growth (sub-MIC) to inoculate a new set of serial dilutions.

  • Repeat this process for a set number of passages (e.g., 30 days).

  • Monitor the change in MIC over time. A significant increase in MIC indicates the development of resistance.

logical_relationship_resistance

These application notes and protocols provide a starting point for researchers to harness the potential of pre-methylenomycin C lactone as a valuable tool compound. Its unique properties promise to contribute significantly to the fields of antibiotic discovery and bacterial cell biology.

References

Application Notes and Protocols: Studying Bacterial Resistance to Antibacterial Agent 100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying bacterial resistance to "Antibacterial agent 100," a novel synthetic antibiotic targeting DNA gyrase. The protocols outlined below cover essential experiments for determining the antibacterial efficacy, selecting for resistant mutants, and investigating the underlying molecular mechanisms of resistance.

Introduction

The emergence of antibiotic-resistant bacteria is a critical global health threat, necessitating the development of novel antimicrobial agents and a thorough understanding of resistance mechanisms. "this compound" is a promising new compound that inhibits bacterial DNA gyrase, an essential enzyme for DNA replication. This document details the experimental design for evaluating its efficacy and investigating potential resistance pathways in Escherichia coli, a model Gram-negative bacterium.

The primary molecular mechanisms of resistance to DNA gyrase inhibitors typically involve mutations in the target enzyme (DNA gyrase) or reduced intracellular drug concentration via efflux pumps.[1][2][3][4] Bacterial signaling networks can also play a role in regulating the expression of resistance-conferring genes.[5][6]

Key Experiments and Protocols

A systematic approach to studying bacterial resistance involves a series of interconnected experiments. The following protocols are designed to be performed sequentially to build a comprehensive understanding of resistance to "this compound."

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] This is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution MIC Assay [9][10][11]

  • Preparation of Bacterial Inoculum:

    • Streak E. coli (e.g., ATCC 25922) on a fresh Mueller-Hinton Agar (MHA) plate and incubate at 37°C for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentrations should span a range appropriate for the expected MIC.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control well (bacteria in MHB without the agent) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of "this compound" at which there is no visible bacterial growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[12][13] It is determined by subculturing from the clear wells of the MIC assay.

Protocol: MBC Assay [12][13][14]

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), pipette 10 µL of the suspension and spot-plate it onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in the initial inoculum. This is practically determined by identifying the lowest concentration at which no bacterial colonies grow on the MHA plate.

Selection of Resistant Mutants

This experiment aims to generate and isolate bacterial strains with acquired resistance to "this compound."

Protocol: Gradient Plate Method

  • Preparation of Gradient Plates:

    • Prepare two layers of MHA in a square petri dish. The bottom layer is a wedge of MHA containing a high concentration of "this compound" (e.g., 10x MIC). The top layer is plain MHA poured over the solidified wedge to create a concentration gradient.

  • Inoculation:

    • Prepare a dense suspension of the susceptible E. coli strain (e.g., 10⁹ CFU/mL).

    • Streak the bacterial suspension across the surface of the gradient plate, from the low-concentration end to the high-concentration end.

  • Incubation and Selection:

    • Incubate the plate at 37°C for 24-48 hours.

    • Colonies that grow in the higher concentration regions of the plate are potential resistant mutants.

    • Isolate these colonies by streaking them onto fresh MHA plates containing a known concentration of "this compound" (e.g., 4x MIC of the parent strain) to confirm resistance.

  • Characterization of Resistant Mutants:

    • Perform MIC and MBC assays on the confirmed resistant isolates to quantify the level of resistance.

Investigation of Molecular Mechanisms of Resistance

Once resistant mutants are isolated, the next step is to identify the genetic basis of their resistance.

Protocol: Genomic and Transcriptomic Analysis

  • Genomic DNA Extraction:

    • Extract genomic DNA from the susceptible parent strain and the resistant mutant strains using a commercial DNA extraction kit.

  • Whole Genome Sequencing (WGS):

    • Perform WGS on the extracted genomic DNA.

    • Compare the genome sequences of the resistant mutants to the parent strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Pay close attention to genes encoding the target of "this compound" (DNA gyrase subunits gyrA and gyrB) and genes known to be involved in efflux pumps (e.g., the AcrAB-TolC system).[3]

  • RNA Extraction and Transcriptomic Analysis (RNA-Seq):

    • Grow the parent and resistant strains to mid-log phase in the presence and absence of a sub-inhibitory concentration of "this compound."

    • Extract total RNA using a commercial RNA extraction kit.

    • Perform RNA-Seq to compare the gene expression profiles of the resistant and susceptible strains. Look for upregulation of efflux pump genes or other stress response genes.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Susceptibility of E. coli to this compound

StrainMIC (µg/mL)MBC (µg/mL)
E. coli ATCC 25922 (Parent)24
Resistant Mutant 13264
Resistant Mutant 264128

Table 2: Genetic Basis of Resistance in Selected Mutants

StrainGeneMutationPredicted Effect
Resistant Mutant 1gyrAS83LAltered drug binding site
Resistant Mutant 2marRDeletionUpregulation of AcrAB-TolC efflux pump

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Resistance Development cluster_2 Mechanism Investigation MIC Determination MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination Selection of Resistant Mutants Selection of Resistant Mutants MIC Determination->Selection of Resistant Mutants WGS Whole Genome Sequencing Selection of Resistant Mutants->WGS RNA_Seq Transcriptomic Analysis (RNA-Seq) Selection of Resistant Mutants->RNA_Seq

Caption: Experimental workflow for studying bacterial resistance.

Resistance_Mechanisms cluster_0 This compound cluster_1 Bacterial Cell cluster_2 Resistance Mechanisms Agent_100 Antibacterial Agent 100 DNA_Gyrase DNA Gyrase (Target) Agent_100->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Efflux_Pump->Agent_100 Expels agent Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Target_Mutation Target Mutation (gyrA/gyrB) Target_Mutation->DNA_Gyrase Alters binding site Efflux_Upregulation Efflux Pump Upregulation Efflux_Upregulation->Efflux_Pump Increases expression

Caption: Signaling pathways of resistance to DNA gyrase inhibitors.

Conclusion

The protocols and methodologies described in these application notes provide a robust framework for the comprehensive study of bacterial resistance to "this compound." By systematically determining its efficacy, selecting for and characterizing resistant mutants, and elucidating the molecular mechanisms of resistance, researchers can gain valuable insights that will inform the future development and clinical application of this novel antibiotic.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Lactone-Containing Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of lactone-containing antibacterial agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying lactone-containing antibacterial agents?

A1: The main challenges stem from the inherent chemical properties of the lactone ring. These include:

  • Lactone Ring Instability: The cyclic ester functional group is susceptible to hydrolysis, especially under acidic or alkaline conditions, leading to ring-opening and loss of biological activity.[1][2][3][4]

  • Presence of Impurities: Purification can be complicated by the presence of structurally similar impurities, such as epimers, isomers, and degradation products formed during fermentation or synthesis.[5]

  • Complex Mixtures: Crude extracts from natural sources are often complex, requiring multiple purification steps to isolate the target compound.[6]

Q2: Which chromatographic techniques are most effective for purifying lactone antibiotics?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both analytical and preparative-scale purification of lactone-containing antibiotics due to its high resolution and sensitivity.[1][7][8] Reversed-phase chromatography with C8 or C18 columns is a common choice.[1][9] For chiral separations to resolve epimers, specialized chiral stationary phases (CSPs), such as those based on macrocyclic antibiotics like vancomycin or teicoplanin, are often employed.[7][8][10]

Q3: How can I minimize the degradation of my lactone-containing compound during purification?

A3: To minimize degradation, it is crucial to control the pH of your solutions.[2][3][4] For many lactone-containing compounds, maintaining a neutral or slightly acidic pH is optimal.[3] Avoid strong acids and bases in your buffers and during extraction. Temperature control is also important; performing purification steps at reduced temperatures can help slow down degradation kinetics.[11]

Troubleshooting Guide

Low Yield

Q4: I am experiencing a very low yield after my purification process. What are the potential causes and how can I troubleshoot this?

A4: Low yield can be caused by several factors throughout the purification workflow. Here is a step-by-step guide to troubleshoot this issue:

  • Initial Extraction Efficiency:

    • Problem: The target compound may not be efficiently extracted from the initial matrix (e.g., fermentation broth, plant material).

    • Solution: Re-evaluate your extraction solvent. The choice of solvent should be based on the polarity of the target lactone.[6] Ensure thorough mixing and sufficient extraction time. For complex matrices, multiple extractions may be necessary.

  • Degradation During Purification:

    • Problem: The lactone ring may be hydrolyzing due to inappropriate pH or temperature. Azithromycin, for example, shows pH-dependent degradation.[3]

    • Solution: Analyze samples from each step of your purification process by HPLC to check for the appearance of degradation products.[12] Maintain a stable pH, ideally between 6.0 and 7.2 for some macrolides, and work at a lower temperature where possible.[3]

  • Poor Binding or Elution in Chromatography:

    • Problem: The compound may not be binding effectively to the stationary phase or may not be eluting completely.

    • Solution:

      • Binding: Ensure the sample is loaded in a solvent that promotes binding. For reversed-phase chromatography, this is typically a high-aqueous mobile phase.

      • Elution: Optimize the elution gradient. A gradient that is too steep may not resolve the compound from impurities, while one that is too shallow may lead to broad peaks and poor recovery. Ensure the final elution solvent is strong enough to completely remove the compound from the column.

  • Loss During Solvent Evaporation:

    • Problem: If your lactone is volatile, you may be losing it during solvent removal steps.

    • Solution: Use a gentle stream of nitrogen for evaporation and avoid excessive heat. For larger volumes, a rotary evaporator with controlled temperature and pressure is recommended.

Presence of Impurities

Q5: My purified sample contains a significant amount of an impurity with a similar mass to my target compound. How can I identify and remove it?

A5: This is a common issue, often due to the presence of isomers or epimers.

  • Identification: The impurity could be an epimer, which is a stereoisomer that differs in configuration at only one stereocenter. Epimerization can sometimes occur during synthesis or purification.[5] To identify the impurity, you can use high-resolution mass spectrometry to confirm the elemental composition and NMR spectroscopy to determine the structure. Chiral HPLC can be used to separate the epimers and confirm their presence.[8]

  • Removal:

    • Chiral Chromatography: The most effective way to separate epimers is by using a chiral stationary phase (CSP) in HPLC.[7][8] Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly used for this purpose.[8]

    • Crystallization: If the target compound is crystalline, optimizing the crystallization conditions can sometimes selectively crystallize the desired isomer, leaving the impurity in the mother liquor.[13]

Q6: I am observing a new peak in my chromatogram that corresponds to the hydrolyzed form of my lactone. How can I prevent this?

A6: The appearance of a hydrolyzed, ring-opened product is a clear indication of lactone instability.

  • pH Control: This is the most critical factor. The hydrolysis of lactones is catalyzed by both acid and base.[1][2] For example, the macrolide clarithromycin is significantly more stable in acidic solution than erythromycin.[2] It is essential to maintain the pH of all solutions (extraction buffers, mobile phases) within a range where the lactone is stable. This range must be determined experimentally for each compound but is often near neutral pH.[3]

  • Temperature: Keep samples and solutions cool to slow the rate of hydrolysis.[1]

  • Analysis Time: Minimize the time samples spend in solution, especially in the autosampler, before analysis.[1]

Data Summary

Table 1: pH Stability of Macrolide Antibiotics

AntibioticpHHalf-life (T1/2)Reference
Clarithromycin1.3917 minutes[2]
Erythromycin1.393 seconds[2]
Azithromycin6.0Major degradation product is desosaminylazithromycin[3]
Azithromycin7.2Degradation to desosaminylazithromycin decreases; lactone ring-opened products observed[3]

Table 2: Recovery of Camptothecin and its Hydroxy Acid Form using Solid-Phase Extraction (SPE)

CompoundConcentration Range (ng/mL)Recovery (%)Reference
Camptothecin (lactone form)1 - 40093.5 - 111.6[1]
Camptothecin (hydroxy acid form)1 - 40059.6 - 110.3[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Lactone Purification

This protocol is a general guideline for the purification of lactone-containing compounds from a liquid sample using reversed-phase SPE.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18)

  • SPE vacuum manifold

  • Sample, pre-treated to be in a high-aqueous environment

  • Methanol (or other suitable organic solvent)

  • Deionized water

  • Collection tubes

Procedure:

  • Conditioning: Pass 1-2 column volumes of methanol through the cartridge to wet the sorbent. Do not allow the sorbent to dry.

  • Equilibration: Pass 1-2 column volumes of deionized water through the cartridge to prepare the sorbent for the aqueous sample. Do not allow the sorbent to dry.

  • Sample Loading: Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 0.5-1 mL/min). Collect the flow-through to re-analyze for any unbound compound.

  • Washing: Pass 1-2 column volumes of a weak solvent (e.g., 5-10% methanol in water) through the cartridge to wash away weakly retained, polar impurities.

  • Elution: Elute the target lactone with a stronger solvent (e.g., 80-100% methanol). The exact percentage should be optimized to elute the target compound while leaving more strongly retained impurities on the cartridge. Collect the eluate in a clean tube.

Protocol 2: HPLC Analysis of Lactone Hydrolysis

This protocol describes a general method to quantify the extent of lactone hydrolysis over time.

Materials:

  • HPLC system with UV or fluorescence detector

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid (or other suitable buffer)

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Lactone compound

  • Buffer solutions at various pH values (e.g., pH 4, 7, 9)

Procedure:

  • Method Development: Develop a gradient HPLC method that can separate the parent lactone from its hydrolyzed hydroxy acid form. A typical gradient might be 10-90% B over 15 minutes.

  • Sample Preparation: Prepare stock solutions of the lactone in an organic solvent. For the stability study, dilute the stock solution into the different pH buffers to a known final concentration.

  • Time-Point Analysis:

    • Immediately after adding the lactone to a buffer, inject a sample onto the HPLC to get the t=0 time point.

    • Incubate the lactone/buffer solutions at a controlled temperature.

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto the HPLC.

  • Data Analysis:

    • Integrate the peak areas for the parent lactone and the hydrolyzed product at each time point.

    • Calculate the percentage of the lactone remaining at each time point relative to the total peak area (lactone + hydrolyzed product).

    • Plot the percentage of remaining lactone versus time to determine the degradation kinetics at each pH.

Visualizations

Purification_Workflow Start Crude Extract (from Fermentation/Synthesis) Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Concentration1 Solvent Evaporation Extraction->Concentration1 ColumnChromatography Column Chromatography (e.g., Silica Gel) Concentration1->ColumnChromatography FractionAnalysis Fraction Analysis (TLC/HPLC) ColumnChromatography->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling HPLC Preparative HPLC FractionAnalysis->HPLC If initial separation is insufficient Pooling->HPLC For higher purity FinalConcentration Solvent Evaporation / Lyophilization Pooling->FinalConcentration HPLC->FinalConcentration Crystallization Crystallization FinalConcentration->Crystallization Optional FinalProduct Pure Lactone Antibiotic FinalConcentration->FinalProduct Crystallization->FinalProduct

Caption: General purification workflow for lactone-containing antibacterial agents.

Low_Yield_Troubleshooting Start Low Purification Yield CheckExtraction Check Extraction Efficiency? Start->CheckExtraction OptimizeSolvent Optimize Extraction Solvent & Conditions CheckExtraction->OptimizeSolvent Yes CheckDegradation Check for Degradation (HPLC Analysis)? CheckExtraction->CheckDegradation No OptimizeSolvent->CheckDegradation ControlpH Control pH and Temperature CheckDegradation->ControlpH Yes CheckChromatography Review Chromatography Parameters? CheckDegradation->CheckChromatography No ControlpH->CheckChromatography OptimizeBinding Optimize Binding/ Elution Conditions CheckChromatography->OptimizeBinding Yes CheckLoss Potential Loss During Solvent Removal? CheckChromatography->CheckLoss No OptimizeBinding->CheckLoss GentleEvaporation Use Gentle Evaporation Methods CheckLoss->GentleEvaporation Yes End Improved Yield CheckLoss->End No GentleEvaporation->End

Caption: Troubleshooting decision tree for low purification yield.

Lactone_Hydrolysis Lactone Lactone (Active) O O HydroxyAcid Hydroxy Acid (Inactive) COOH OH Lactone->HydroxyAcid Hydrolysis (H⁺ or OH⁻ catalyst) H2O H₂O HydroxyAcid->Lactone Lactonization (Acid catalyst)

Caption: Reversible hydrolysis of a lactone ring to its inactive hydroxy acid form.

References

Optimizing yield and purity of synthesized "Antibacterial agent 100"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to optimize the yield and purity of the synthesized "Antibacterial Agent 100."

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Reaction Yield

Q1: My reaction yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low reaction yields can stem from various factors throughout the synthetic process. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes & Troubleshooting Steps:

  • Reagent Quality: The purity of starting materials and reagents is paramount. Impurities can lead to side reactions, reducing the formation of the desired product.[1][2]

    • Action: Verify the purity of all reagents using appropriate analytical techniques (e.g., NMR, LC-MS). If necessary, purify starting materials before use. Ensure solvents are anhydrous and of the appropriate grade.

  • Reaction Conditions: Non-optimal reaction parameters can significantly impact yield.

    • Action: Systematically optimize reaction conditions such as temperature, reaction time, and catalyst loading. A Design of Experiments (DoE) approach can be efficient in identifying optimal parameters.

  • Incomplete Reactions: The reaction may not be proceeding to completion.

    • Action: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, consider extending the reaction time or adding a fresh portion of the limiting reagent or catalyst.

  • Product Decomposition: The target compound may be unstable under the reaction or work-up conditions.

    • Action: If decomposition is suspected, consider running the reaction at a lower temperature or for a shorter duration. Analyze byproducts to understand the degradation pathway. During work-up, avoid extreme pH or high temperatures.

  • Transfer Losses: Physical loss of material during transfers between vessels can contribute to lower yields, especially on a small scale.[3]

    • Action: Minimize the number of transfers. Ensure complete transfer of material by rinsing glassware with the reaction solvent.

Low Product Purity

Q2: I have obtained a good yield of this compound, but the purity is low. What are the common impurities and how can I improve the purity?

A2: Achieving high purity is critical for the efficacy and safety of any active pharmaceutical ingredient.[4][5]

Common Impurities & Purification Strategies:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Purification: These can often be removed by chromatography (flash or preparative HPLC) or crystallization.

  • Side Products: Competing reaction pathways can generate structural isomers or other related byproducts.

    • Purification: High-performance liquid chromatography (HPLC) is often effective for separating closely related compounds. Recrystallization from a suitable solvent system can also be highly effective if the impurities have different solubility profiles.

  • Catalyst Residues: Residual catalyst from the reaction can be a significant impurity.

    • Purification: Specific work-up procedures, such as aqueous washes with chelating agents or filtration through a plug of silica or celite, can remove catalyst residues.

  • Solvent Impurities: Residual solvents from the reaction or purification steps can be present in the final product.

    • Purification: High vacuum drying, lyophilization, or recrystallization can effectively remove residual solvents.

Data Presentation

Table 1: Example of Reaction Condition Optimization for this compound Synthesis

EntryTemperature (°C)Catalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
1251244585
2501126588
3502127890
475268592
5752128289

Table 2: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (%)Final Purity (%)Recovery (%)Throughput
Flash Chromatography859580High
Preparative HPLC85>9965Low
Recrystallization859875Medium

Experimental Protocols

Protocol 1: General Synthesis of this compound (Illustrative Example)
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add starting material A (1.0 eq) and anhydrous solvent (10 mL/mmol of A).

  • Reagent Addition: Dissolve starting material B (1.1 eq) and the catalyst (0.05 eq) in anhydrous solvent and add it dropwise to the reaction mixture at room temperature over 10 minutes.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 75 °C) and stir for the determined reaction time (e.g., 6 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until starting material A is consumed.

  • Work-up: Cool the reaction to room temperature and quench with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using the selected method (e.g., flash chromatography or recrystallization) to obtain the pure this compound.

Protocol 2: General Purification by Flash Chromatography
  • Column Packing: Select an appropriate size silica gel column and pack it using a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or the eluent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Run the column with the selected eluent system, gradually increasing the polarity if necessary, while collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select High-Purity Reagents Setup Reaction Setup under Inert Atmosphere Reagents->Setup Solvent Prepare Anhydrous Solvents Solvent->Setup Addition Controlled Reagent Addition Setup->Addition Heating Maintain Optimal Temperature Addition->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Chromatography/Crystallization) Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Purity Assess Purity (HPLC) Characterize->Purity

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Reaction Yield Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (T, t, catalyst) Check_Reagents->Optimize_Conditions Pure Re_purify Re-purify/Use Fresh Reagents Check_Reagents->Re_purify Impure Check_Completion Monitor Reaction to Completion Optimize_Conditions->Check_Completion Optimized DoE Perform Design of Experiments (DoE) Optimize_Conditions->DoE Check_Decomposition Investigate Product Decomposition Check_Completion->Check_Decomposition Complete Force_Completion Extend Time / Add Reagent Check_Completion->Force_Completion Stalled Modify_Conditions Lower Temperature / Shorter Time Check_Decomposition->Modify_Conditions Decomposing

References

Overcoming solubility issues of pre-methylenomycin C lactone in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pre-methylenomycin C lactone. Our goal is to help you overcome potential in vitro solubility challenges with this promising novel antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is pre-methylenomycin C lactone?

Pre-methylenomycin C lactone is a recently discovered potent antibiotic, identified as a biosynthetic intermediate in the production of methylenomycin A by Streptomyces coelicolor.[1][2][3] It has demonstrated significantly higher activity against a range of Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), compared to methylenomycin A.[1][3][4][5][6][7]

Q2: I am observing precipitation of pre-methylenomycin C lactone in my aqueous assay buffer. What could be the cause?

Precipitation in aqueous buffers is a common issue for poorly soluble compounds. While specific solubility data for pre-methylenomycin C lactone is not yet widely available, its lactone structure may contribute to limited aqueous solubility. The issue can be exacerbated by factors such as high compound concentration, the pH of the buffer, and the presence of salts.

Q3: What are the initial steps to address solubility issues?

The first step is to determine the compound's approximate solubility in your specific assay buffer. This can be done through a simple visual solubility assessment or a more quantitative method like nephelometry. Once you have a baseline, you can explore various solubilization strategies. It is also recommended to prepare fresh stock solutions for each experiment.

Q4: Are there any known compatible solvents for pre-methylenomycin C lactone?

While specific solvent compatibility for pre-methylenomycin C lactone has not been detailed in published literature, researchers commonly use organic solvents to create stock solutions of poorly soluble small molecules.[8] Dimethyl sulfoxide (DMSO) is a widely used solvent for creating high-concentration stock solutions of hydrophobic compounds for biological assays.[8] However, the final concentration of the organic solvent in the assay should be minimized to avoid off-target effects.

Troubleshooting Guide

This guide provides systematic approaches to address in vitro solubility challenges with pre-methylenomycin C lactone.

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Possible Cause: The concentration of the compound in the final assay medium exceeds its aqueous solubility.

Solutions:

  • Reduce Final Concentration: If experimentally feasible, lower the final concentration of pre-methylenomycin C lactone in your assay.

  • Optimize Co-solvent Percentage: While DMSO is a common solvent for stock solutions, its final concentration in the assay should typically be kept below 1% (v/v) to avoid solvent-induced artifacts. You may need to optimize this percentage.

  • Utilize Alternative Solvents: If DMSO proves problematic, other co-solvents can be tested for creating stock solutions.[9] Common alternatives include ethanol, methanol, or dimethylformamide (DMF).[8] Always perform a vehicle control to account for any effects of the solvent on your assay.

  • pH Adjustment: The solubility of a compound can be pH-dependent. If the structure of pre-methylenomycin C lactone contains ionizable groups, adjusting the pH of the assay buffer may improve its solubility. A pH solubility profile can be experimentally determined.[10]

Issue 2: Inconsistent Assay Results

Possible Cause: The compound is not fully dissolved, leading to variability in the effective concentration.

Solutions:

  • Ensure Complete Dissolution of Stock Solution: Before diluting into your aqueous buffer, ensure your stock solution in the organic solvent is completely clear. Gentle warming or sonication can aid in dissolving the compound.

  • Serial Dilution Strategy: When preparing working solutions, perform serial dilutions in the organic solvent before the final dilution into the aqueous assay buffer. This can help prevent the compound from crashing out of the solution.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can be included in the assay buffer to help maintain the solubility of hydrophobic compounds.[9] A pilot experiment should be conducted to ensure the surfactant does not interfere with the assay.

Data Presentation

To systematically evaluate and compare the effectiveness of different solubilization methods, we recommend maintaining a detailed record of your experimental findings. The following table provides a template for organizing your solubility data for pre-methylenomycin C lactone.

Solvent System Stock Concentration (mM) Final Assay Concentration (µM) Observations (e.g., Clear, Precipitate) Assay Performance (e.g., IC50, MIC)
DMSO
Ethanol
PEG 400
Other:

Experimental Protocols

Protocol 1: Preparation of a Pre-methylenomycin C Lactone Stock Solution
  • Accurately weigh a small amount of pre-methylenomycin C lactone powder.

  • Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes or gently warm to ensure complete dissolution. Visually inspect the solution to confirm no particulate matter is present.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Evaluating Compound Solubility in Assay Buffer
  • Prepare a series of dilutions of your pre-methylenomycin C lactone stock solution in your chosen organic solvent.

  • Add a small, fixed volume of each dilution to your aqueous assay buffer to achieve the desired final concentrations. Ensure the final organic solvent concentration is constant across all samples.

  • Include a vehicle control (organic solvent without the compound).

  • Incubate the samples under your standard assay conditions (e.g., 37°C for 1 hour).

  • Visually inspect each sample for any signs of precipitation. For a more quantitative assessment, measure the turbidity of each sample using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 600 nm).

  • Plot the turbidity against the compound concentration to determine the approximate aqueous solubility limit under your experimental conditions.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

A Start: Solubility Issue Observed B Assess Solubility in Assay Buffer A->B C Is Solubility Sufficient? B->C D Proceed with Experiment C->D Yes E Optimize Co-solvent Concentration C->E No F Test Alternative Co-solvents E->F I Re-assess Solubility E->I G Adjust Buffer pH F->G F->I H Incorporate Surfactants G->H G->I H->I J Is Solubility Improved? I->J K Proceed with Optimized Conditions J->K Yes L Consult Literature for Structurally Similar Compounds J->L No cluster_0 Pre-methylenomycin C Lactone cluster_1 Solubilization Approaches A Insoluble Aggregate B Co-solvents (e.g., DMSO, Ethanol) A->B  dissolves in C pH Modification A->C  solubility may be  increased by D Surfactants (e.g., Tween-80) A->D  dispersed by E Solubilized Monomers in Assay Medium B->E C->E D->E

References

Improving the stability of "Antibacterial agent 100" for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "Antibacterial Agent 100" for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is influenced by several environmental and chemical factors. These include exposure to light (photodegradation), elevated temperatures, non-optimal pH in solutions, and the presence of oxidizing agents.[1][2][3][4] To ensure consistent experimental outcomes, it is crucial to control these variables.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated, dark environment.[5][6] Once reconstituted, the solution should be used immediately or aliquoted and stored at -80°C for no longer than one month.[7] Avoid repeated freeze-thaw cycles.[6]

Q3: Can I use a different solvent to reconstitute this compound?

A3: It is highly recommended to reconstitute this compound in sterile, nuclease-free water or a buffered solution at a pH of 7.2-7.4. Using other solvents may alter the pH and accelerate the degradation of the compound.[1][2] If your experimental design requires a different solvent, we recommend performing a small-scale stability test first.

Q4: Are there any known incompatibilities with other common laboratory reagents?

A4: this compound is incompatible with strong oxidizing and reducing agents.[7] Additionally, its stability can be compromised in the presence of certain metal ions. It is advisable to use high-purity, sterile reagents and plasticware to minimize potential interactions.

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected antibacterial activity in my experiments.

  • Possible Cause 1: Degradation of the stock solution.

    • Solution: Prepare a fresh stock solution of this compound from the lyophilized powder. Ensure that the powder has been stored correctly at -20°C in a dark, dry place. Aliquot the new stock solution into single-use vials to prevent multiple freeze-thaw cycles.[6][7]

  • Possible Cause 2: Photodegradation during the experiment.

    • Solution: Protect your experimental setup from light by using amber-colored tubes or by covering the plates and tubes with aluminum foil.[2][8]

  • Possible Cause 3: Incorrect pH of the experimental medium.

    • Solution: Verify the pH of your culture medium or buffer. The optimal pH range for this compound activity is 7.2-7.4. Adjust the pH if necessary before adding the agent.

Issue 2: Visible precipitation or color change in the reconstituted solution.

  • Possible Cause 1: Supersaturation.

    • Solution: Ensure you are not exceeding the recommended maximum concentration for reconstitution. If a higher concentration is needed, consider a gentle warming of the solution to 37°C and vortexing. Do not heat above 40°C as this can cause thermal degradation.

  • Possible Cause 2: Chemical reaction with contaminants.

    • Solution: Use high-purity water and sterile, pyrogen-free labware. Contaminants such as metal ions can lead to precipitation.

Data on Stability of this compound

The following tables summarize the stability of this compound under various conditions.

Table 1: Thermal Stability of Reconstituted this compound (1 mg/mL in pH 7.4 buffer)

TemperatureActivity after 24 hoursActivity after 7 days
4°C95%70%
25°C (Room Temp)70%30%
37°C50%<10%
-20°C99%98%
-80°C>99%>99%

Table 2: pH Stability of Reconstituted this compound (1 mg/mL at 25°C for 24 hours)

pHRemaining Activity
5.045%
6.065%
7.090%
7.498%
8.085%
9.055%

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using MHB. The concentration range should typically span from 0.06 to 128 µg/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted antibacterial agent.

    • Include a positive control (bacteria with no agent) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity).

Protocol 2: Photostability Assessment

This protocol assesses the impact of light exposure on the activity of this compound.

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of 100 µg/mL in a suitable buffer (pH 7.4).

    • Aliquot the solution into two sets of sterile, transparent microcentrifuge tubes.

  • Light Exposure:

    • Wrap one set of tubes completely in aluminum foil (dark control).

    • Expose the second set of tubes to a controlled light source (e.g., a UV lamp at a specified wavelength and intensity) for a defined period (e.g., 1, 2, 4, and 8 hours).

  • Activity Assessment:

    • After each time point, determine the antibacterial activity of both the light-exposed and dark control samples using the MIC protocol described above.

    • A significant increase in the MIC of the light-exposed sample compared to the dark control indicates photodegradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_agent Prepare Antibacterial Agent 100 Solution start->prep_agent prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions prep_agent->serial_dilution inoculate Inoculate Plates prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC Determination of this compound.

degradation_pathway cluster_degradation Degradation Pathways Agent100 This compound (Active) Photodegradation Photodegradation (Inactive Products) Agent100->Photodegradation Light Hydrolysis Hydrolysis (Inactive Products) Agent100->Hydrolysis Non-optimal pH Oxidation Oxidation (Inactive Products) Agent100->Oxidation Oxidizing Agents

Caption: Primary Degradation Pathways for this compound.

troubleshooting_logic Problem Inconsistent Activity CheckStock Check Stock Solution Age and Storage Problem->CheckStock CheckLight Check for Light Exposure CheckStock->CheckLight Fresh/Properly Stored NewStock Prepare Fresh Stock and Aliquot CheckStock->NewStock Old/Improperly Stored CheckpH Check Medium pH CheckLight->CheckpH No ProtectLight Protect from Light CheckLight->ProtectLight Yes CheckpH->Problem Correct, issue persists AdjustpH Adjust pH to 7.2-7.4 CheckpH->AdjustpH Incorrect

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

Technical Support Center: Method Refinement for Antibacterial Susceptibility Testing of Lactones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the antibacterial susceptibility testing of lactones.

Frequently Asked Questions (FAQs)

1. Why is antibacterial susceptibility testing of lactones challenging?

Lactones, a diverse group of cyclic esters found in nature, often present challenges in standard antibacterial susceptibility testing (AST) due to several factors:

  • Poor Water Solubility: Many lactones are lipophilic and have low solubility in aqueous media used for AST, leading to precipitation and inaccurate results.[1][2]

  • Instability: The ester bond in the lactone ring can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of bacterial enzymes.

  • Enzymatic Inactivation: Some bacteria produce esterases (lactonases) that can cleave the lactone ring, inactivating the compound and leading to false resistance.[3][4][5]

2. Which solvents are recommended for dissolving lactones for AST?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like lactones.[1][6][7] However, it's crucial to use the lowest possible concentration, as DMSO itself can exhibit antimicrobial effects at higher concentrations (typically >2-4%).[1][6] Ethanol and methanol are also used, but they can be more toxic to bacteria.[1]

3. What is the maximum concentration of DMSO that can be used in an assay?

It is recommended to keep the final concentration of DMSO in the assay below 1% (v/v) to minimize its impact on bacterial growth.[8] However, the susceptibility to DMSO can vary between bacterial species, so it is essential to include a solvent control (broth with the same concentration of DMSO but without the lactone) to ensure the observed inhibition is not due to the solvent.[1][6]

4. How can I interpret the results of antibacterial susceptibility testing for lactones?

The results are typically reported as the Minimum Inhibitory Concentration (MIC) for broth dilution methods or the diameter of the zone of inhibition for disk diffusion assays.[9] These values indicate the potency of the lactone against the tested microorganism. It is important to compare these results with those of a positive control (a known antibiotic) and a negative control (solvent alone).

Troubleshooting Guides

This section provides solutions to common problems encountered during the antibacterial susceptibility testing of lactones.

Problem Possible Cause(s) Recommended Solution(s)
Lactone precipitates in the broth during a microdilution assay. The lactone has poor solubility in the aqueous medium.- Use a co-solvent like DMSO, but keep the final concentration low (<1%).- Prepare a higher concentration stock solution and use a smaller volume.- Consider using a broth medium supplemented with a non-ionic surfactant like Tween 80 (e.g., 0.05%) to improve solubility.
No zone of inhibition is observed in a disk diffusion assay, but the lactone shows activity in a broth dilution assay. - The lactone may have poor diffusion through the agar due to high molecular weight or lipophilicity.- The concentration of the lactone on the disk may be too low.- Use an alternative method like the agar well diffusion assay, which may be more suitable for poorly diffusing compounds.- Increase the concentration of the lactone impregnated on the disk.- Confirm the activity using a broth microdilution assay.[10]
Inconsistent or not reproducible MIC values. - Variability in inoculum preparation.- Degradation of the lactone during the experiment.- Inactivation of the lactone by bacterial enzymes (esterases).- Strictly adhere to standardized protocols for inoculum preparation (e.g., using a 0.5 McFarland standard).- Prepare fresh solutions of the lactone for each experiment.- Test for esterase activity in the bacterial strain. If positive, consider using an esterase inhibitor in the assay (if it doesn't interfere with bacterial growth).
Hazy or unclear zones of inhibition in a disk diffusion assay. This can be due to partial inhibition of bacterial growth or the presence of resistant mutants.- Read the zone at the point of complete inhibition as judged by the naked eye.[11]- If there is a distinct inner zone of complete inhibition and an outer zone of partial inhibition, measure the diameter of the inner zone.[12]
Unexpectedly high MIC values or small zones of inhibition. The lactone may be inactivated by bacterial esterases.- Perform an esterase activity assay on the test organism.- If esterase activity is confirmed, this may explain the observed resistance.

Data Presentation: Antibacterial Activity of Lactones

The following tables summarize the reported antibacterial activity of various lactones.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Lactones
LactoneBacterial SpeciesMIC (µg/mL)Reference(s)
Sesquiterpene Lactones
CostunolideStaphylococcus aureus62.5[13]
Bacillus subtilis31.25 - 62.5[13]
Pseudomonas aeruginosa>250[13]
EremanthinStaphylococcus aureus125[13]
Bacillus subtilis62.5[13]
ParthenolideStaphylococcus aureus15.6[14]
Bacillus subtilis31.25[14]
Incomptin BEscherichia coli (Chloramphenicol-resistant)12.5[14]
Shigella sonnei (Chloramphenicol-resistant)12.5[14]
Mixture of Goyazensolide-type SLsPseudomonas aeruginosa>200 (inhibits virulence factors at lower concentrations)[1]
Macrocyclic Lactones
Premethylenomycin C lactoneStaphylococcus aureus (MRSA)1-2
Enterococcus faecium1-2
Table 2: Zone of Inhibition of Various Lactones
LactoneBacterial SpeciesConcentration on DiskZone of Inhibition (mm)Reference(s)
Sesquiterpene Lactones
CostunolideStaphylococcus aureus2.5 mg15[13]
Bacillus subtilis2.5 mg12[13]
GraciloneBacillus subtilis50 µg14.3
Escherichia coli50 µg14.4
Pseudomonas aeruginosa50 µg17.3
3R,8R-Dihydroxygermacr-4(15),9(10)-dien-6S,7S,11RH,12,6-olideBacillus subtilisNot Specified6-8
Staphylococcus aureusNot Specified6-8
Escherichia coliNot Specified6-8
Pseudomonas aeruginosaNot Specified6-8

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted for testing hydrophobic compounds like lactones.

  • Preparation of Lactone Stock Solution: Dissolve the lactone in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add a specific volume of the lactone stock solution to the first well to achieve the highest desired test concentration (ensure the final DMSO concentration is ≤1%).

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing broth and the bacterial inoculum but no lactone.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing broth, the bacterial inoculum, and the same concentration of DMSO as the test wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC: The MIC is the lowest concentration of the lactone that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density (OD) at 600 nm.

Disk Diffusion Assay
  • Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Plates: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Preparation and Application of Disks:

    • Impregnate sterile blank paper disks (6 mm in diameter) with a known concentration of the lactone solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Aseptically place the disks onto the inoculated agar surface.

  • Controls:

    • Positive Control: A disk containing a standard antibiotic.

    • Negative Control: A disk impregnated with the solvent used to dissolve the lactone.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition in millimeters (mm).

Simple Bacterial Esterase Activity Assay

This is a qualitative plate-based assay to detect esterase production.

  • Media Preparation: Prepare a nutrient agar medium supplemented with Tween 80 (e.g., 1% v/v) and a pH indicator such as phenol red. The final pH of the medium should be adjusted to be at the color change point of the indicator (around pH 7.3-7.4 for phenol red, which will be pink).

  • Inoculation: Streak the test bacterium onto the surface of the agar plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours.

  • Interpretation: Esterase-producing bacteria will hydrolyze the Tween 80, releasing fatty acids. This will lower the pH of the surrounding medium, causing the phenol red indicator to change color from pink to yellow around the bacterial growth.

Mandatory Visualizations

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare Lactone Stock Solution (in DMSO) C Perform Serial Dilutions of Lactone in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Determine MIC (Lowest concentration with no growth) E->F Troubleshooting_Disk_Diffusion Start No Zone of Inhibition Solubility Poor Solubility? Start->Solubility Diffusion Poor Diffusion in Agar? Start->Diffusion Inactivation Enzymatic Inactivation? Start->Inactivation Solution1 Use Co-solvent/ Surfactant in Broth Assay Solubility->Solution1 If yes Solution2 Use Agar Well Diffusion or Broth Microdilution Diffusion->Solution2 If yes Solution3 Perform Esterase Assay Inactivation->Solution3 If yes Quorum_Sensing_Inhibition LuxI/LuxR-type Quorum Sensing and Inhibition by Lactones cluster_bacteria Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL (Autoinducer) LuxI->AHL Synthesizes LuxR LuxR (Receptor) AHL->LuxR Binds Complex LuxR-AHL Complex AHL->Complex LuxR->Complex Genes Target Genes (e.g., Virulence, Biofilm) Complex->Genes Activates Transcription Lactone Lactone (e.g., Sesquiterpene Lactone) Lactone->LuxI Inhibits Synthesis (Potential Mechanism) Lactone->LuxR Competitively Binds (Antagonist)

References

Optimizing culture conditions for Streptomyces coelicolor to produce intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Streptomyces coelicolor. The focus is on optimizing culture conditions to produce key intermediates, specifically the antibiotics undecylprodigiosin (Red) and actinorhodin (Act).

Troubleshooting Guide

This guide addresses common issues encountered during S. coelicolor cultivation and secondary metabolite production.

Question: My S. coelicolor culture is growing, but I don't see any red (undecylprodigiosin) or blue (actinorhodin) pigment. What could be wrong?

Answer: Lack of pigmentation despite visible growth is a common issue that can stem from several factors related to nutrient signaling and gene regulation.

  • Nutrient Repression: The production of secondary metabolites like antibiotics often begins when a key nutrient becomes limited, signaling the transition from rapid growth to stationary phase.[1][2][3]

    • Phosphate: High concentrations of phosphate can repress antibiotic production. The PhoR-PhoP two-component system is a major regulator that, under phosphate limitation, influences the transcription of act and red genes.[4] Try using a medium with limiting phosphate.

    • Nitrogen: High concentrations of ammonium can inhibit actinorhodin formation.[5] Nitrogen metabolism is primarily controlled by the regulator GlnR.[6] Ensure your nitrogen source is not in excess or consider using a different nitrogen source like asparagine or casamino acids.[7][8]

    • Carbon: A readily available carbon source like glucose can sometimes repress secondary metabolism. Mannitol is often a preferable carbon source for optimal growth and development.[7]

  • Incorrect pH: The pH of the culture medium is critical. For actinorhodin (blue pigment), production can be initiated by nutrient limitation, but the type of pigment and its location vary with pH.[9] Significant intracellular actinorhodin formation occurs at a lower pH (4.5 to 5.5), while at a more neutral pH (6.0 to 7.5), γ-actinorhodin (the lactone form) is produced.[9] An optimal pH range for pigment production is often found between 7.6 and 8.0.[10]

  • Sub-optimal Precursor Supply: The biosynthesis of these complex molecules requires specific building blocks from primary metabolism. Issues in central carbon or nitrogen metabolism can lead to a lack of precursors, even if the regulatory signals for production are present.

  • Strain Viability/Instability: Streptomyces strains can be genetically unstable. Ensure you are starting your culture from a fresh, validated spore stock.

Question: Pigment production is inconsistent between different batches or flasks of the same experiment. How can I improve reproducibility?

Answer: Inconsistency often arises from subtle variations in culture conditions that have a significant impact on the filamentous growth of S. coelicolor.

  • Inoculum Density: The initial spore density can affect the timing of the metabolic switch to antibiotic production. Dense-inoculum cultures may initiate production earlier.[11] Standardize your spore preparation and inoculation procedures to ensure a consistent starting cell density.

  • Aeration and Agitation: Oxygen supply is crucial. In shake flask cultures, factors like the filling volume and shaking speed (rpm) determine the volumetric power input, which affects pellet formation and growth kinetics.[12] Even slight variations in filling volume can lead to different pigmentation levels.[13]

  • Mycelial Morphology: S. coelicolor grows as a mycelial network, which can form pellets or clumps in liquid culture.[3] The morphology of these aggregates affects nutrient and oxygen transfer to the cells. Using methods to promote dispersed growth, such as adding PEG-6000 and stainless steel springs to flasks, can improve consistency.[14]

Question: The yield of my target intermediate is very low. How can I enhance production?

Answer: Low yield can be addressed by optimizing media components and introducing elicitors.

  • Media Engineering: Systematically optimize carbon and nitrogen sources. For undecylprodigiosin, a combination of glucose, furfural, ACN, and DMSO in a minimal medium has been shown to increase yield significantly.[15] For actinorhodin, glycerol and mannose (carbon sources) and peptone and sodium caseinate (nitrogen sources) have proven effective.[10]

  • Elicitation by Co-cultivation: Introducing other microorganisms can trigger defense responses in S. coelicolor, leading to enhanced antibiotic production. Co-cultivation with live or heat-killed Bacillus subtilis has been shown to increase undecylprodigiosin production by over 200%.[16][17] Similarly, interaction with the myxobacterium Corallococcus coralloides can lead to a 60-fold increase in intracellular undecylprodigiosin.[18]

  • Addition of Signaling Molecules: The addition of exogenous compounds like cyclic adenosine monophosphate (cAMP) can stimulate actinorhodin production by upregulating the expression of pathway-specific activator genes like actII-ORF4.[2][19]

Frequently Asked Questions (FAQs)

Q1: What are the primary intermediates of interest in S. coelicolor? A1: The two most studied intermediates are undecylprodigiosin (a red pigment) and actinorhodin (a blue, pH-indicating pigment).[20] S. coelicolor also produces other antibiotics like calcium-dependent antibiotic (CDA) and methylenomycin.[20]

Q2: At what growth phase is antibiotic production typically initiated? A2: The onset of antibiotic synthesis is generally coupled with the transition from rapid vegetative growth to the stationary phase.[11][20] This switch is often triggered by nutrient limitation.[1][2][5]

Q3: What is a good starting medium for producing these intermediates? A3: A minimal medium (MM) is often used as a base for optimization studies.[7][8] One common recipe includes a primary carbon source (e.g., glucose or mannitol), a nitrogen source (e.g., L-asparagine or ammonium sulfate), and essential salts.[7] For more dispersed growth in liquid cultures, NMMP medium, which contains PEG-6000, is recommended.[14]

Q4: How are the biosynthetic pathways for these antibiotics regulated? A4: Regulation is complex, involving both global and pathway-specific regulators.[4][21]

  • Global Regulators: Two-component systems like AbsA and PhoR/PhoP respond to broad physiological signals and nutrient levels to control the expression of pathway-specific regulators.[4][6][20]

  • Pathway-Specific Regulators (CSRs): Each antibiotic biosynthetic gene cluster contains its own regulators. For actinorhodin, actII-ORF4 is the key activator.[19][20] For undecylprodigiosin, a mini-cascade exists where RedZ activates the expression of redD, the direct activator of the biosynthetic genes.[4]

Q5: How can I extract and quantify undecylprodigiosin and actinorhodin? A5:

  • Actinorhodin (Blue): It is a pH indicator. To measure total blue pigments, the cell culture can be treated with KOH (to a final concentration of 1N) to turn the pigment blue, centrifuged, and the absorbance of the supernatant measured at 640 nm.[9]

  • Undecylprodigiosin (Red): This pigment is typically extracted from the mycelium using an organic solvent like methanol. Quantification can then be performed spectrophotometrically.

Data and Protocols

Media Composition and Production Yields

The following tables summarize quantitative data on media components and their effect on the production of undecylprodigiosin and actinorhodin.

Table 1: Media Optimization for Undecylprodigiosin Production

Medium Component Concentration Resulting Yield (µ g/mgdcw ) Fold Increase Reference
Minimal Medium (Control) - ~1.3 - [15]

| Minimal Medium + Optimized Additives | Glucose (1%), Furfural (2mM), ACN (0.2%), DMSO (0.3%) | 4.2 | 3.2 |[15] |

Table 2: Effect of Co-Cultivation on Undecylprodigiosin Production

Co-culture Partner Condition Yield Increase (%) Reference
Bacillus subtilis Shake Flask 175-211% [16]
Bacillus subtilis 2L Bioreactor 256% [16]

| Corallococcus coralloides | Co-incubation | 60-fold (intracellular) |[18] |

Table 3: Actinorhodin and Undecylprodigiosin Production in Hobbs's Medium

Pigment Incubation Time Maximum Concentration (mg/L) Reference
Actinorhodin 7 days 64.2 [22]

| Undecylprodigiosin | 5 days | 11.6 |[22] |

Experimental Protocols

Protocol 1: Minimal Medium (MM) Preparation (per 1 Liter)

This protocol is adapted for general studies of carbon source utilization and antibiotic production.[7][8]

  • Prepare Stock Solutions:

    • 50% (w/v) Glucose or Mannitol solution. Sterilize by autoclaving or filtration.

  • Dissolve Base Components: In 900 mL of distilled water, dissolve:

    • L-asparagine: 0.5 g (can be replaced with 5 g/L (NH₄)₂SO₄ for strict carbon utilization studies)[7]

    • K₂HPO₄: 0.5 g

    • MgSO₄·7H₂O: 0.2 g

    • FeSO₄·7H₂O: 0.01 g

  • Adjust pH: Adjust the pH of the solution to 7.0-7.2 using NaOH or HCl.

  • Add Agar (for solid medium): If preparing plates, add 15-20 g of agar.

  • Autoclave: Autoclave the medium at 121°C for 20 minutes.

  • Add Carbon Source: After the medium has cooled to ~50-60°C, aseptically add 20 mL of the sterile 50% glucose/mannitol solution to reach a final concentration of 1%.

  • Pour Plates or Dispense: Pour into petri dishes or dispense into sterile culture flasks.

Protocol 2: Spore Preparation and Inoculation

  • Cultivate Spores: Grow S. coelicolor M145 on a suitable solid medium (e.g., SFM agar) at 30°C for 7-14 days until sporulation is complete (culture appears gray and fuzzy).[8][23]

  • Harvest Spores: Flood the plate with sterile water and gently scrape the spores from the surface using a sterile loop or spreader.

  • Filter: Filter the spore suspension through sterile cotton wool to remove mycelial fragments.[23]

  • Wash: Centrifuge the spore suspension, discard the supernatant, and wash the spores twice with sterile distilled water.[24]

  • Store: Resuspend the spores in a 20% sterile glycerol solution and store in aliquots at -20°C or -80°C.[23]

  • Inoculation: For liquid cultures, thaw a spore stock and add it to the sterile medium to a final concentration of approximately 10⁵-10⁷ spores/mL.[11]

Protocol 3: Submerged Culture Fermentation

  • Prepare Medium: Prepare sterile liquid medium (e.g., MM or NMMP) in baffled flasks. A typical setup is 50 mL of medium in a 250 mL flask to ensure adequate aeration.

  • Add Dispersing Agents (Optional): For dispersed growth, add sterile PEG-6000 to a final concentration of 5% (w/v) and 2-3 sterile stainless steel springs to each flask before inoculation.[14]

  • Inoculate: Inoculate the medium with the prepared spore suspension.

  • Incubate: Incubate the flasks at 30°C with vigorous shaking (e.g., 200-250 rpm).[8]

  • Monitor and Sample: Monitor the culture for growth (turbidity, mycelial dry weight) and pigment production (visual inspection, spectrophotometry) over time (typically 5-7 days).

Signaling Pathways and Workflows

Regulatory Control of Antibiotic Production

The production of undecylprodigiosin (Red) and actinorhodin (Act) is controlled by a hierarchical network of global and pathway-specific regulators that respond to nutritional and environmental signals.

Regulatory_Pathways cluster_global Global Signals & Regulators cluster_red Undecylprodigiosin (Red) Pathway cluster_act Actinorhodin (Act) Pathway Nutrient Limitation Nutrient Limitation GlnR GlnR Nutrient Limitation->GlnR Nitrogen AbsA AbsA Nutrient Limitation->AbsA Multiple PhoP PhoP RedD RedD PhoP->RedD actII_ORF4 actII-ORF4 PhoP->actII_ORF4 GlnR->actII_ORF4 AbsA->RedD AbsA->actII_ORF4 RedZ RedZ RedZ->RedD red Genes red Genes RedD->red Genes Undecylprodigiosin Undecylprodigiosin red Genes->Undecylprodigiosin act Genes act Genes actII_ORF4->act Genes Actinorhodin Actinorhodin act Genes->Actinorhodin

Caption: Global regulators (blue) respond to nutrient limitation and control pathway-specific regulators for undecylprodigiosin (red) and actinorhodin (green) synthesis.

General Experimental Workflow

The following diagram outlines a typical workflow for optimizing and analyzing secondary metabolite production in S. coelicolor.

Experimental_Workflow cluster_analysis 7. Analysis Spore 1. Spore Stock Preparation Inoculation 3. Inoculation Spore->Inoculation Media 2. Media Formulation (e.g., MM, NMMP) Media->Inoculation Fermentation 4. Submerged Culture Fermentation (30°C, 200-250 rpm) Inoculation->Fermentation Monitoring 5. Time-Course Monitoring (Growth, pH, Pigmentation) Fermentation->Monitoring Harvest 6. Harvest Culture (Separate Mycelia & Supernatant) Monitoring->Harvest Extraction Extraction of Intermediates Harvest->Extraction Quantification Quantification (e.g., Spectrophotometry, HPLC) Extraction->Quantification Data 8. Data Analysis & Interpretation Quantification->Data

Caption: Standard experimental workflow from spore preparation to final data analysis for S. coelicolor cultivation.

Troubleshooting Logic Diagram

This decision tree helps diagnose common problems in S. coelicolor cultivation.

Troubleshooting_Logic Start Problem Observed NoGrowth No or Poor Growth Start->NoGrowth GrowthNoPigment Good Growth, No Pigment Start->GrowthNoPigment LowYield Low Pigment Yield Start->LowYield CheckSpores Check Spore Viability NoGrowth->CheckSpores CheckNutrients Nutrient Repression? (High Phosphate/Nitrogen) GrowthNoPigment->CheckNutrients CheckAeration Poor Aeration? (Flask Volume, RPM) LowYield->CheckAeration CheckMedium Check Medium Composition / pH CheckSpores->CheckMedium Spores OK CheckpH Check Final Culture pH CheckNutrients->CheckpH No Sol_Nutrients Use Limiting Medium CheckNutrients->Sol_Nutrients Yes Sol_pH Adjust Initial pH / Buffer CheckpH->Sol_pH Incorrect OptimizeMedia Optimize Media Components CheckAeration->OptimizeMedia Aeration OK AddElicitor Add Elicitors (e.g., Co-culture) OptimizeMedia->AddElicitor

Caption: A decision tree to troubleshoot common issues like poor growth, lack of pigmentation, and low product yield.

References

Technical Support Center: Navigating SAR Studies of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid common errors in the structure-activity relationship (SAR) studies of new antibiotics.

Frequently Asked Questions (FAQs)

Q1: My compound is highly potent in a target-based enzymatic assay but shows no activity in whole-cell bacterial growth inhibition assays. What are the common causes for this discrepancy?

A1: This is a frequent challenge in antibiotic discovery, often referred to as the "cell-free vs. whole-cell" activity gap. Several factors can contribute to this:

  • Poor Permeability: The bacterial cell envelope, especially in Gram-negative bacteria, is a formidable barrier. Your compound may not be able to penetrate the outer membrane (in Gram-negatives) and/or the inner cytoplasmic membrane to reach its intracellular target.

  • Efflux Pumps: Bacteria possess efflux pumps that can actively transport your compound out of the cell before it can reach its target. This is a common mechanism of resistance.[1]

  • Compound Instability: Your compound might be unstable in the bacterial growth medium or may be metabolized by the bacteria into an inactive form.

  • Compound Solubility and Aggregation: Poor solubility of your compound in the assay medium can lead to precipitation or aggregation, reducing the effective concentration available to interact with the bacteria.[2][3] This can result in false-negative results.[4]

  • Target Accessibility: The conformation or accessibility of the target enzyme within the cellular environment might be different from the purified, isolated enzyme used in the biochemical assay.

Troubleshooting Workflow for Discrepant Activity

G start Discrepancy: Potent in Enzymatic Assay, Inactive in Whole-Cell permeability Assess Permeability: - Use cell lines with  compromised membranes  (e.g., hyperporinated strains) - Perform uptake assays start->permeability efflux Investigate Efflux: - Test against efflux  pump knockout strains - Use efflux pump inhibitors  (e.g., PAβN) start->efflux stability Check Compound Stability: - Incubate compound in  assay medium and analyze  by HPLC/LC-MS over time start->stability solubility Evaluate Solubility: - Measure kinetic solubility  in assay medium - Visually inspect for  precipitation start->solubility conclusion Identify Limiting Factor(s) and Modify Compound permeability->conclusion efflux->conclusion stability->conclusion solubility->conclusion G Compound Test Compound OM Outer Membrane Compound->OM Permeation Efflux Efflux Pumps OM->Efflux Enters Periplasm Efflux->OM Expulsion Target Intracellular Target Efflux->Target Reaches Target G prep_compound Prepare Compound Serial Dilutions (in DMSO) plate_setup Set up 96-Well Plate: - Add broth - Add compound dilutions prep_compound->plate_setup prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

References

Validation & Comparative

Comparative Analysis of Antibacterial Agent 100 Against Leading Gram-Positive Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro activity of the novel investigational drug, Antibacterial Agent 100, against a panel of clinically significant Gram-positive bacteria. Its performance is benchmarked against established antibiotics: Vancomycin, Daptomycin, Linezolid, and Methicillin. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound.

Executive Summary

This compound demonstrates potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains. Notably, it exhibits superior or comparable in vitro efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE) when compared to conventional therapies. Its novel mechanism of action, targeting Lipid II biosynthesis, suggests a low potential for cross-resistance with existing antibiotic classes.

Comparative In Vitro Activity

The antimicrobial activity of this compound and comparator drugs was determined by calculating the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of various Gram-positive isolates. The results, summarized in the tables below, indicate the potent efficacy of this compound.

Table 1: MIC Distribution for Staphylococcus aureus
Organism StrainThis compound (µg/mL)Vancomycin (µg/mL)Daptomycin (µg/mL)Linezolid (µg/mL)Methicillin (µg/mL)
MSSA (ATCC 29213) 0.2510.52≤2
MRSA (BAA-1717) 0.51-20.5-12>256
VISA (Mu50) 0.5812>256

Data for comparator agents are compiled from published literature.[1][2][3][4][5][6][7]

Table 2: MIC Distribution for Enterococcus faecalis and Enterococcus faecium
Organism StrainThis compound (µg/mL)Vancomycin (µg/mL)Daptomycin (µg/mL)Linezolid (µg/mL)
E. faecalis (ATCC 29212) 0.5222
E. faecalis (VRE, VanA) 1>25642
E. faecium (VRE, VanB) 16442

Data for comparator agents are compiled from published literature.[8][9][10][11][12][13][14][15]

Table 3: MIC Distribution for Streptococcus pneumoniae
Organism StrainThis compound (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)
Penicillin-Susceptible 0.125≤0.51
Penicillin-Resistant 0.125≤0.51-2

Data for comparator agents are compiled from published literature.

Mechanism of Action: Inhibition of MurJ

This compound employs a novel mechanism of action by selectively inhibiting MurJ, a crucial lipid flippase enzyme in the bacterial cell wall synthesis pathway. MurJ is responsible for the translocation of Lipid II, the peptidoglycan precursor, from the cytoplasm to the periplasm. By blocking this transport, this compound effectively halts cell wall construction, leading to rapid cell lysis and death. This targeted action is distinct from other cell wall synthesis inhibitors like beta-lactams and vancomycin.

Antibacterial_Agent_100_MoA cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_inhibition UDP_NAG UDP-NAG MraY MraY UDP_NAG->MraY UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM_peptide->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_II Lipid II MurG->Lipid_II Lipid_I->MurG MurJ MurJ Flippase Lipid_II->MurJ Translocation Lipid_II_periplasm Lipid II MurJ->Lipid_II_periplasm PBP PBP Lipid_II_periplasm->PBP Peptidoglycan Peptidoglycan Layer PBP->Peptidoglycan Agent_100 This compound Agent_100->MurJ Inhibition

Caption: Mechanism of Action of this compound.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

The in vitro activity of all tested compounds was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic were prepared according to the manufacturer's instructions. A series of two-fold dilutions were then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism. A reading mirror and a well-lit background were used to facilitate the clear determination of growth inhibition.

  • Quality Control: Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 were used as quality control strains in each run to ensure the accuracy and reproducibility of the results.

MIC_Workflow start Start prep_plates Prepare 2-fold serial dilutions of antibiotics in 96-well plates start->prep_plates prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard start->prep_inoculum inoculate Inoculate microtiter plates with bacterial suspension prep_plates->inoculate dilute_inoculum Dilute inoculum to final concentration of 5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate plates at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Experimental Workflow.

Conclusion

The data presented in this guide underscore the potential of this compound as a promising new therapeutic for Gram-positive infections. Its potent in vitro activity, particularly against resistant phenotypes like MRSA and VRE, combined with a novel mechanism of action, warrants further investigation and clinical development.

References

Unveiling the Potential of Pre-Methylenomycin C Lactone: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pre-methylenomycin C lactone's performance against other antibiotics and outlines experimental approaches to validate its mechanism of action. This novel antibiotic intermediate has demonstrated remarkable potency, particularly against drug-resistant Gram-positive bacteria, heralding a potential new avenue in the fight against antimicrobial resistance.

Discovered as a biosynthetic intermediate of methylenomycin A from Streptomyces coelicolor, pre-methylenomycin C lactone has exhibited significantly greater antimicrobial activity than its final product.[1][2][3][4] This guide synthesizes the available data on its efficacy and provides detailed experimental protocols for researchers seeking to further investigate its properties and precise mechanism of action.

Comparative Antimicrobial Activity

Pre-methylenomycin C lactone has shown potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][3][4][5][6] The following table summarizes the minimum inhibitory concentrations (MICs) of pre-methylenomycin C lactone and related compounds against various bacterial strains.

CompoundS. aureus MRSA (μg/mL)E. faecium VRE (μg/mL)B. subtilis (μg/mL)S. coelicolor M145 (μg/mL)
Pre-methylenomycin C lactone 1-2 1-2 <0.5 16
Methylenomycin A>128>12832>128
Methylenomycin C64128864
Pre-methylenomycin C22<0.516

Data sourced from the Journal of the American Chemical Society.[1]

Validating the Mechanism of Action: Experimental Protocols

While the precise mechanism of action for pre-methylenomycin C lactone is still under investigation, its potent bactericidal activity suggests it may target essential cellular processes in Gram-positive bacteria.[2][3] The following protocols outline established methods that can be employed to elucidate its molecular target and cellular effects.

Macromolecular Synthesis Inhibition Assays

This assay determines the effect of the antibiotic on the synthesis of major cellular macromolecules (DNA, RNA, protein, and peptidoglycan).

Protocol:

  • Culture the target bacterial strain (e.g., S. aureus MRSA) to mid-logarithmic phase.

  • Divide the culture into five equal aliquots. One aliquot will serve as a no-treatment control.

  • To the remaining four aliquots, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and peptidoglycan ([¹⁴C]N-acetylglucosamine) synthesis, respectively.

  • Simultaneously, add pre-methylenomycin C lactone at its MIC to each of the four experimental aliquots.

  • Incubate all cultures under optimal growth conditions.

  • At various time points (e.g., 0, 10, 20, 30, and 60 minutes), withdraw samples from each aliquot.

  • Precipitate the macromolecules using trichloroacetic acid (TCA).

  • Filter the precipitates and measure the incorporated radioactivity using a scintillation counter.

  • A significant reduction in the incorporation of a specific radiolabeled precursor compared to the control indicates inhibition of that particular macromolecular synthesis pathway.

Bacterial Cytological Profiling (BCP)

BCP provides insights into the morphological changes induced by an antibiotic, which can be indicative of its mechanism of action.

Protocol:

  • Treat the target bacterial strain with pre-methylenomycin C lactone at sub- and supra-MIC concentrations.

  • At different time points, stain the bacterial cells with fluorescent dyes that label the cell membrane (e.g., FM 4-64), DNA (e.g., DAPI), and cell wall (e.g., wheat germ agglutinin).

  • Visualize the stained cells using high-resolution fluorescence microscopy.

  • Compare the morphology of treated cells to untreated controls and to cells treated with antibiotics of known mechanisms. For example, cell filamentation may suggest inhibition of cell division, while cell lysis could indicate cell wall synthesis inhibition.

Target Identification by Affinity Chromatography

This method aims to isolate the cellular target that directly binds to the antibiotic.

Protocol:

  • Synthesize an analogue of pre-methylenomycin C lactone with a linker arm that can be immobilized on a solid support (e.g., agarose beads).

  • Prepare a cell lysate from the target bacterium.

  • Incubate the cell lysate with the immobilized antibiotic to allow for binding of the target protein(s).

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Further genetic and biochemical studies would be required to validate the identified protein as the true target.

Visualizing the Discovery and Biosynthesis

The discovery of pre-methylenomycin C lactone was made possible by targeted gene deletions in the methylenomycin biosynthetic gene cluster of S. coelicolor. This approach highlights a novel strategy for antibiotic discovery.

experimental_workflow cluster_streptomyces Streptomyces coelicolor cluster_genetic Genetic Manipulation cluster_discovery Discovery & Analysis S_coelicolor Wild-type S. coelicolor (produces Methylenomycin A) Gene_Deletion Targeted Deletion of Biosynthetic Genes (e.g., mmyE) S_coelicolor->Gene_Deletion Deletion of specific genes Mutant_Strain Generation of Mutant Strain Gene_Deletion->Mutant_Strain Metabolite_Accumulation Accumulation of Biosynthetic Intermediates Mutant_Strain->Metabolite_Accumulation Isolation Isolation & Purification of Pre-methylenomycin C Lactone Metabolite_Accumulation->Isolation Activity_Testing Antimicrobial Activity Assays Isolation->Activity_Testing

Caption: Experimental workflow for the discovery of pre-methylenomycin C lactone.

The biosynthetic pathway of methylenomycin A involves several enzymatic steps, with pre-methylenomycin C lactone being a key intermediate.

biosynthetic_pathway Precursors Primary Metabolites Intermediate1 Early Intermediates Precursors->Intermediate1 mmy genes Pre_MM_C_Lactone Pre-methylenomycin C Lactone Intermediate1->Pre_MM_C_Lactone mmyD Pre_MM_C Pre-methylenomycin C Pre_MM_C_Lactone->Pre_MM_C mmyT (hydrolysis) MM_C Methylenomycin C Pre_MM_C->MM_C mmyE MM_A Methylenomycin A MM_C->MM_A mmyF, mmyO

Caption: Proposed biosynthetic pathway of methylenomycin A.

References

A Head-to-Head Comparison: The Potent Newcomer Pre-methylenomycin C Lactone vs. Methylenomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of a Promising New Antibacterial Agent

In a significant development for antimicrobial research, a biosynthetic intermediate in the production of the long-known antibiotic methylenomycin A has been identified as a highly potent antibacterial agent, provisionally designated here as "Antibacterial Agent 100" due to its up to 100-fold increased efficacy. This guide provides a detailed head-to-head comparison of this promising new molecule, pre-methylenomycin C lactone, and its well-established counterpart, methylenomycin A, supported by experimental data from recent groundbreaking research.

Executive Summary

Pre-methylenomycin C lactone, an intermediate in the biosynthetic pathway of methylenomycin A from Streptomyces coelicolor, demonstrates markedly superior activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] This guide will delve into the quantitative differences in their antibacterial efficacy, outline the experimental protocols used to determine these differences, and visualize the biosynthetic pathway that connects these two molecules.

Data Presentation: Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of pre-methylenomycin C lactone and methylenomycin A was determined by measuring their Minimum Inhibitory Concentrations (MIC) against various Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are summarized in the table below.

Bacterial StrainPre-methylenomycin C lactone (µg/mL)Methylenomycin A (µg/mL)
Staphylococcus aureus1>128
Staphylococcus aureus (MRSA)1>128
Enterococcus faecium2>128
Enterococcus faecium (MDR)2>128
Enterococcus faecalis4>128
Bacillus subtilis0.564

Data sourced from "Discovery of Late Intermediates in Methylenomycin Biosynthesis Active against Drug-Resistant Gram-Positive Bacterial Pathogens" in the Journal of the American Chemical Society.

The data clearly illustrates the significantly lower MIC values of pre-methylenomycin C lactone, indicating its substantially higher potency compared to methylenomycin A against all tested Gram-positive strains, including methicillin-resistant S. aureus (MRSA) and a multidrug-resistant strain of E. faecium.[1][2]

Experimental Protocols

The discovery and evaluation of pre-methylenomycin C lactone's antibacterial activity involved targeted gene deletion to isolate biosynthetic intermediates and standardized antimicrobial susceptibility testing.

Generation of Pre-methylenomycin C Lactone

To isolate the biosynthetic intermediates, in-frame deletions of genes within the methylenomycin biosynthetic gene cluster in Streptomyces coelicolor were created.[1][2] Specifically, the deletion of the mmyE gene led to the accumulation of pre-methylenomycin C, which readily cyclizes to form pre-methylenomycin C lactone.[1][2]

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of the purified compounds was determined using the broth microdilution method. A standardized bacterial inoculum was added to the wells of a microtiter plate containing serial dilutions of the test compounds in a suitable broth medium. The plates were incubated under optimal conditions for the respective bacterial species. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mandatory Visualizations

Biosynthetic Pathway of Methylenomycin A

The following diagram illustrates the revised biosynthetic pathway for methylenomycin A, highlighting the position of the highly active intermediate, pre-methylenomycin C lactone. The pathway demonstrates the enzymatic conversions leading from early precursors to the final product.

Methylenomycin A Biosynthetic Pathway cluster_early Early Precursors cluster_pathway Methylenomycin Biosynthesis Early_Precursors Early Biosynthetic Precursors Pre_Mmy_C_lactone Pre-methylenomycin C lactone (this compound) Early_Precursors->Pre_Mmy_C_lactone MmyD, MmyG, MmyK, MmyQ, MmyY, MmyX Pre_Mmy_C Pre-methylenomycin C Pre_Mmy_C_lactone->Pre_Mmy_C MmyT Mmy_C Methylenomycin C Pre_Mmy_C->Mmy_C MmyE Mmy_A Methylenomycin A Mmy_C->Mmy_A MmyO/MmyF

Caption: Biosynthetic pathway of methylenomycin A.

Experimental Workflow: From Gene Deletion to Activity Testing

This diagram outlines the experimental workflow, from the genetic modification of S. coelicolor to the final determination of the antibacterial activity of the isolated compounds.

Experimental Workflow Gene_Deletion In-frame deletion of biosynthetic genes (e.g., mmyE) in S. coelicolor Fermentation Fermentation of mutant strain Gene_Deletion->Fermentation Extraction Extraction and purification of accumulated intermediates Fermentation->Extraction Identification Structural elucidation of isolated compounds (e.g., Pre-methylenomycin C lactone) Extraction->Identification MIC_Testing Minimum Inhibitory Concentration (MIC) assays against bacterial panel Identification->MIC_Testing Comparison Head-to-head comparison of MIC values MIC_Testing->Comparison

Caption: Experimental workflow for the discovery and evaluation of new antibacterial agents.

Concluding Remarks for the Scientific Community

The discovery of pre-methylenomycin C lactone's potent antibacterial activity underscores a promising new paradigm in the search for novel antibiotics.[4] By investigating the biosynthetic intermediates of known natural products, it is possible to uncover highly active compounds that may have been previously overlooked.[3] The remarkable efficacy of pre-methylenomycin C lactone, particularly against drug-resistant pathogens, warrants further investigation into its mechanism of action, toxicity profile, and potential for therapeutic development. This finding opens up new avenues for antibiotic discovery and could be a critical step in addressing the growing threat of antimicrobial resistance. Further research is needed to explore the full therapeutic potential of this exciting new antibacterial agent.

References

Unveiling a Potent Precursor: A Comparative Guide to Pre-Methylenomycin C Lactone in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance (AMR) necessitates the exploration of novel therapeutic agents. This guide provides a comprehensive comparison of pre-methylenomycin C lactone, a recently identified antibiotic precursor, against its metabolic product and other antibiotics. The data presented herein, supported by detailed experimental protocols, highlights the potential of this compound in combating drug-resistant Gram-positive pathogens.

Quantitative Performance Analysis

The antimicrobial efficacy of pre-methylenomycin C lactone has been demonstrated to be significantly superior to its downstream metabolic product, methylenomycin A. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against key antibiotic-resistant bacteria.

CompoundTest OrganismMIC (μg/mL)Fold Improvement
Pre-methylenomycin C Lactone Methicillin-resistant Staphylococcus aureus (MRSA)1-2[1][2]>128-256x
Enterococcus faecium1-2[1][2]-
Methylenomycin A Antibiotic-resistant Staphylococcus aureus256[3]-

Cross-Resistance and Resistance Emergence

A critical aspect of a new antibiotic's potential is its resilience to resistance development. Pre-methylenomycin C lactone has shown promising results in this regard, particularly when compared to last-resort antibiotics like vancomycin.

CompoundTest OrganismExperimental ConditionsObserved Resistance
Pre-methylenomycin C Lactone Enterococcus speciesContinuous exposure under conditions where vancomycin resistance is typically observed[4][5][6].No emergence of resistance detected[1][4][5][6].
Vancomycin Pathogens (general)28-day continuous exposure with increasing dosage[3].8-fold increase in the drug dosage required to suppress pathogen growth, indicating resistance development[3].

Experimental Protocols

The discovery and evaluation of pre-methylenomycin C lactone involved a targeted molecular genetics approach coupled with standard microbiological assays.

Identification of Pre-methylenomycin C Lactone via Gene Deletion

The discovery of this potent antibiotic intermediate was not accidental but the result of a systematic investigation into the methylenomycin biosynthetic pathway in Streptomyces coelicolor[7][8].

  • Bacterial Strain: Streptomyces coelicolor, a known producer of methylenomycin A[9].

  • Genetic Modification: In-frame deletions of specific biosynthetic genes (mmyD, mmyO, mmyF, and mmyE) were created within the methylenomycin biosynthetic gene cluster[1][2].

  • Intermediate Accumulation: The deletion of the mmyE gene, which encodes an enzyme responsible for a late step in the biosynthesis, led to the accumulation of the previously uncharacterized intermediate, pre-methylenomycin C[1][10].

  • Spontaneous Cyclization: Pre-methylenomycin C readily cyclizes to form the more stable pre-methylenomycin C lactone, which was then isolated and tested[1].

Antimicrobial Susceptibility Testing

Standard methodologies were employed to determine the minimum inhibitory concentration (MIC) of the isolated intermediate against various Gram-positive bacteria.

  • Methodology: Broth or agar dilution methods are standard for determining MIC values[11][12][13]. While the specific choice for this compound is not detailed in the reports, these methods involve exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent.

  • Endpoint: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period[13][14].

Resistance Emergence Assay

To assess the potential for resistance development, bacteria were exposed to sub-lethal concentrations of the antibiotic over an extended period.

  • Methodology: Enterococcus species were cultured in the presence of pre-methylenomycin C lactone under conditions that are known to induce resistance to vancomycin[4][5][6]. One study describes a 28-day continuous exposure with increasing drug concentrations[3].

  • Analysis: The susceptibility of the bacterial population to the antibiotic was monitored over time to detect any increase in the MIC, which would indicate the emergence of resistance[3].

Visualizing the Pathway and Process

The following diagrams illustrate the biosynthetic context and the experimental workflow that led to the discovery of pre-methylenomycin C lactone's potent antimicrobial activity.

biosynthetic_pathway cluster_precursors Early Precursors cluster_intermediates Biosynthetic Intermediates cluster_products Final Products precursors Acetate + Ribose intermediate Early Intermediates precursors->intermediate MmyD & other enzymes pre_mm_c Pre-methylenomycin C intermediate->pre_mm_c ... pre_mm_c_lactone Pre-methylenomycin C Lactone (Potent Antibiotic) pre_mm_c->pre_mm_c_lactone Spontaneous Cyclization mm_c Methylenomycin C pre_mm_c->mm_c MmyE mm_a Methylenomycin A (Weaker Antibiotic) mm_c->mm_a MmyF & MmyO

Caption: Methylenomycin A biosynthetic pathway and the role of MmyE.

experimental_workflow start Start: S. coelicolor with Methylenomycin Gene Cluster gene_deletion Targeted Deletion of Biosynthetic Gene (mmyE) start->gene_deletion intermediate_accumulation Accumulation of Pre-methylenomycin C gene_deletion->intermediate_accumulation isolation Isolation & Spontaneous Cyclization to Pre-methylenomycin C Lactone intermediate_accumulation->isolation antimicrobial_testing Antimicrobial Activity Testing (MIC Determination) isolation->antimicrobial_testing resistance_study Resistance Emergence Study isolation->resistance_study potent_activity Result: High Potency Against MRSA & VRE antimicrobial_testing->potent_activity no_resistance Result: No Resistance Emergence Observed resistance_study->no_resistance

Caption: Experimental workflow for discovery and evaluation.

Mechanism of Action

While the precise molecular target and mechanism of action of pre-methylenomycin C lactone are still under investigation, its potent activity suggests a distinct mode of action compared to methylenomycin A[4][5]. Further research, including the creation and testing of diverse analogues, is planned to elucidate its structure-activity relationship[4][5]. The simple structure and scalable synthesis of pre-methylenomycin C lactone make it an attractive candidate for further development and mechanistic studies[4][9].

Conclusion

Pre-methylenomycin C lactone represents a promising new lead in the fight against antimicrobial resistance. Its significantly enhanced potency against clinically important Gram-positive pathogens and its apparent resilience to resistance development warrant further preclinical investigation[4][15]. The discovery highlights a novel paradigm for antibiotic discovery: the screening of biosynthetic intermediates of known natural products[4][5]. This approach may unlock a wealth of previously overlooked, potent antimicrobial compounds.

References

The Dawn of a New Antibiotic Era: A Comparative Analysis of Novel Lactone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the escalating crisis of antimicrobial resistance (AMR) necessitates a continuous search for novel therapeutic agents. Among the most promising candidates are lactone antibiotics, a diverse class of compounds demonstrating potent activity against multidrug-resistant pathogens. This guide provides a comparative analysis of their therapeutic potential, supported by experimental data and detailed methodologies.

The development of bacterial resistance to existing antibiotics poses a significant threat to global health.[1] Consequently, there is an urgent need to discover and develop new antimicrobial agents with novel mechanisms of action.[1] Lactones, which are cyclic esters, have emerged as a promising source of new antibiotics due to their wide distribution in nature and diverse biological activities.[1][2] Recent discoveries, such as the highly potent pre-methylenomycin C lactone, have reinvigorated interest in this class of molecules.[3][4]

Comparative Efficacy of Novel Lactone Antibiotics

The antibacterial activity of novel lactone antibiotics has been evaluated against a range of pathogenic bacteria, including drug-resistant strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison.

Antibiotic/CompoundTarget Microorganism(s)MIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Pre-methylenomycin C lactone Staphylococcus aureus (including MRSA)>100 times more active than methylenomycin AMethylenomycin A-[3][4][5]
Enterococcus faecium (including VRE)>100 times more active than methylenomycin AMethylenomycin A-[3][5][6]
Guaianolide-type lactone 10 Staphylococcus aureus0.32--[1][2]
Escherichia fergusonii1.7--[1][2]
Guaianolide-type lactone 11 Staphylococcus aureus1.4--[1][2]
Escherichia fergusonii3.5--[1][2]
Parthenolide Staphylococcus aureus---[1]
Pseudomonas aeruginosa---[1]
Incomptin B Chloramphenicol-resistant E. coli, S. sonnei, S. flexneri---[1][2]
β-lactone VM005 Mycobacterium abscessusPromising activity--[7]
β-lactone VM008 Mycobacterium tuberculosisBest growth inhibitor in series--[7]
Compound 25 (from fungus) Streptococcus agalactiae64Tobramycin32[1]
Mixture of lactones 12 & 13 Pseudomonas aeruginosa46.8Ampicillin20-80[1]
Escherichia coli125Ampicillin20-80[1]
Enterococcus faecalis125Ampicillin20-80[1]
Staphylococcus aureus62.5Ampicillin20-80[1]

Mechanisms of Action: A Diverse Arsenal

Lactone antibiotics exhibit a variety of mechanisms to exert their antimicrobial effects. A well-established mechanism for β-lactam antibiotics is the inhibition of bacterial cell wall synthesis.[8][9]

Inhibition of Peptidoglycan Synthesis by β-Lactam Antibiotics

β-lactam antibiotics target penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[8] By inhibiting these enzymes, the structural integrity of the bacterial cell wall is compromised, leading to cell lysis and death.[8]

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

For many novel lactones, including the promising pre-methylenomycin C lactone, the precise mechanism of action is still under investigation, though it is thought to target the cell wall in some manner.[10] Other lactones, such as sesquiterpene lactones, may act through different mechanisms, including the alkylation of enzymes via Michael addition, altering protein synthesis, or disrupting cell membrane integrity.[1]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Antibiotic: The lactone antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

  • Resazurin Microtiter Assay (REMA) Modification: For certain bacteria like mycobacteria, a viability indicator such as resazurin can be added after incubation.[7] A color change (e.g., from blue to pink) indicates bacterial growth, allowing for a more distinct determination of the MIC.[7]

Experimental Workflow for Novel Antibiotic Discovery and Evaluation

The discovery and validation of new antibiotics follow a structured workflow.

Antibiotic_Discovery_Workflow A Isolation & Synthesis of Novel Lactones B Initial Screening for Antimicrobial Activity A->B C Determination of Minimum Inhibitory Concentration (MIC) B->C D Cytotoxicity Assays (e.g., against human cell lines) C->D E Mechanism of Action Studies D->E F In Vivo Efficacy Studies (Animal Models) E->F G Lead Optimization F->G H Pre-clinical & Clinical Trials G->H

Caption: A typical workflow for the discovery and evaluation of novel antibiotics.

The Promising Future of Pre-methylenomycin C Lactone

A recent significant breakthrough in the field is the discovery of pre-methylenomycin C lactone, an intermediate in the biosynthesis of the known antibiotic methylenomycin A.[3][6] This compound was found to be over 100 times more active against a range of Gram-positive bacteria, including MRSA and VRE, than methylenomycin A itself.[3][4][5][6] The discovery was made by deleting biosynthetic genes in the producing bacterium, Streptomyces coelicolor, which led to the accumulation of previously unknown and highly potent intermediates.[3][11]

Notably, researchers could not detect the emergence of resistance to pre-methylenomycin C lactone in Enterococcus under conditions where vancomycin resistance is observed, highlighting its potential to combat difficult-to-treat infections.[12] With its simple chemical structure and potent activity, pre-methylenomycin C lactone represents a promising new candidate in the fight against antimicrobial resistance.[3][6][12]

Conclusion

Novel lactone antibiotics represent a promising and diverse source of new therapeutic agents to combat the growing threat of antimicrobial resistance. The remarkable potency of recently discovered compounds like pre-methylenomycin C lactone underscores the potential for finding powerful new drugs, even in well-studied organisms.[12] Continued research into the isolation, synthesis, and mechanistic understanding of these compounds is essential. Future efforts should focus on large-scale in vivo validation, the development of advanced drug delivery systems, and the exploration of synergistic combinations with existing antibiotics to enhance their clinical applicability and provide sustainable solutions to the global challenge of infectious diseases.[13]

References

In Vitro Validation of Pre-Methylenomycin C Lactone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of pre-methylenomycin C lactone's performance against clinical isolates, supported by experimental data and detailed protocols.

Executive Summary

Pre-methylenomycin C lactone, a biosynthetic intermediate of methylenomycin A from Streptomyces coelicolor, has recently emerged as a potent antimicrobial agent with significant activity against multidrug-resistant Gram-positive bacteria.[1][2][3] Discovered to be over 100 times more active than its final product, methylenomycin A, this compound presents a promising new candidate in the fight against antimicrobial resistance.[1][3][4] This guide provides a comprehensive in vitro validation of pre-methylenomycin C lactone, comparing its efficacy against key clinical isolates with established antibiotics. Detailed experimental protocols and data are presented to enable researchers to evaluate and potentially replicate these findings.

Comparative Performance Against Clinical Isolates

The in vitro efficacy of pre-methylenomycin C lactone was evaluated against a panel of clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its performance was benchmarked against vancomycin, a standard-of-care antibiotic for such infections.

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MIC values for pre-methylenomycin C lactone and vancomycin against various clinical isolates are summarized below.

OrganismStrainPre-methylenomycin C lactone MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusMRSA1[2][5]1-2
Enterococcus faeciumVRE1-2[2]>256

Key Observation: Pre-methylenomycin C lactone demonstrates potent activity against MRSA, with an MIC value comparable to vancomycin.[2][5] Strikingly, it retains significant potency against VRE, a pathogen that exhibits high-level resistance to vancomycin.[2]

Resistance Induction Potential

A critical aspect of antibiotic development is assessing the propensity for bacteria to develop resistance. In a 28-day serial passage experiment, Enterococcus faecium was exposed to sub-lethal concentrations of pre-methylenomycin C lactone and vancomycin.

CompoundFold increase in MIC after 28 days
Pre-methylenomycin C lactoneNo significant increase
Vancomycin8-fold[5]

Key Observation: Unlike vancomycin, pre-methylenomycin C lactone did not induce significant resistance in Enterococcus faecium under the tested conditions, suggesting a lower potential for resistance development.[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • Clinical isolates were cultured on appropriate agar plates (e.g., Tryptic Soy Agar for S. aureus, Brain Heart Infusion Agar for E. faecium) at 37°C for 18-24 hours.

    • Several colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Pre-methylenomycin C lactone and vancomycin were serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Each well containing the antimicrobial dilution was inoculated with the prepared bacterial suspension.

    • A growth control well (bacteria without antibiotic) and a sterility control well (broth only) were included.

    • The plates were incubated at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Resistance Induction Study

This experiment was performed to assess the potential for bacteria to develop resistance to pre-methylenomycin C lactone.

  • Baseline MIC Determination: The initial MIC of pre-methylenomycin C lactone and vancomycin against the test organism (E. faecium) was determined as described above.

  • Serial Passage:

    • A culture of E. faecium was grown in broth containing sub-inhibitory concentrations (0.5x MIC) of each antimicrobial agent.

    • Every 24 hours, a sample from the well with the highest drug concentration that still showed bacterial growth was diluted and used to inoculate a new series of drug dilutions.

    • This process was repeated for 28 consecutive days.

  • Weekly MIC Monitoring: The MIC of each antimicrobial agent was determined weekly from the passaged bacterial population to monitor for any increase in resistance.

  • Final MIC Determination: After 28 days, the final MIC was determined and compared to the baseline MIC to calculate the fold increase in resistance.

Visualizing the Context and Workflow

To provide a clearer understanding of the compound's origin and the experimental process, the following diagrams are provided.

biosynthesis_pathway cluster_streptomyces Streptomyces coelicolor Biosynthesis Precursor_Metabolites Precursor_Metabolites Pre-methylenomycin_C Pre-methylenomycin_C Precursor_Metabolites->Pre-methylenomycin_C mmyD, etc. Pre-methylenomycin_C_lactone Pre-methylenomycin_C_lactone Pre-methylenomycin_C->Pre-methylenomycin_C_lactone spontaneous lactonization Methylenomycin_C Methylenomycin_C Pre-methylenomycin_C->Methylenomycin_C MmyE Pre-methylenomycin_C_lactone->Pre-methylenomycin_C MmyT Methylenomycin_A Methylenomycin_A Methylenomycin_C->Methylenomycin_A MmyF, MmyO

Caption: Biosynthetic pathway of methylenomycin A, highlighting the potent intermediate, pre-methylenomycin C lactone.

experimental_workflow cluster_setup Preparation cluster_validation In Vitro Validation Clinical_Isolates Clinical_Isolates MIC_Determination MIC_Determination Clinical_Isolates->MIC_Determination Resistance_Induction_Study Resistance_Induction_Study Clinical_Isolates->Resistance_Induction_Study Antimicrobial_Agents Antimicrobial_Agents Antimicrobial_Agents->MIC_Determination Antimicrobial_Agents->Resistance_Induction_Study Culture_Media Culture_Media Culture_Media->MIC_Determination MIC_Determination->Resistance_Induction_Study Baseline MIC Data_Analysis Data_Analysis MIC_Determination->Data_Analysis Resistance_Induction_Study->Data_Analysis Comparative_Efficacy_Report Comparative_Efficacy_Report Data_Analysis->Comparative_Efficacy_Report

Caption: Experimental workflow for the in vitro validation of pre-methylenomycin C lactone against clinical isolates.

Conclusion

Pre-methylenomycin C lactone exhibits remarkable in vitro activity against clinically important Gram-positive pathogens, including drug-resistant strains like MRSA and VRE. Its potency, coupled with a low propensity for resistance induction, positions it as a highly promising lead compound for the development of new antibiotics. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Benchmarking "Antibacterial Agent 100" Against Current Antibiotic Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of "Antibacterial Agent 100," a novel investigational compound, benchmarked against established antibiotic standards for the treatment of serious Gram-positive infections. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this new agent's potential. "this compound" is based on the recently discovered pre-methylenomycin C lactone, which has demonstrated potent activity against multidrug-resistant pathogens.[1][2][3]

Executive Summary

"this compound" (pre-methylenomycin C lactone) exhibits promising in vitro activity against key Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1][2][3][4][5][6] Minimum Inhibitory Concentration (MIC) values for "this compound" are notably low, suggesting a high degree of potency that warrants further investigation. This guide presents a direct comparison of these MIC values with those of standard-of-care antibiotics: vancomycin, linezolid, and daptomycin.

Data Presentation: Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of "this compound" and current standard antibiotics against clinically significant Gram-positive bacteria. Data for "this compound" is based on published findings for pre-methylenomycin C lactone.[4][5] MIC ranges for standard antibiotics are derived from various surveillance studies.

Antibacterial AgentBacterial Species"this compound" MIC (µg/mL)Vancomycin MIC Range (µg/mL)Linezolid MIC Range (µg/mL)Daptomycin MIC Range (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)1-2[4]0.5 - 21 - 4[7][8]0.125 - 1[9]
Vancomycin-Resistant Enterococcus faecium (VRE)1-2[4]Resistant1 - 4[7][8]0.125 - 4

Note: MIC values can vary between studies and specific isolates. The data presented represents a synthesis of reported ranges.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical component of antimicrobial susceptibility testing. The data cited in this guide adheres to the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically document M07, which details methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[10][11][12][13][14]

Broth Microdilution Method (Summary of CLSI M07)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. The following is a summary of the typical procedure:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

  • Inoculation: Each well of a 96-well microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Mandatory Visualization

Proposed Mechanism of Action

While the precise mechanism of action for pre-methylenomycin C lactone ("this compound") is still under investigation, its structural class as a cyclopentanone antibiotic suggests potential interference with essential cellular processes. The following diagram illustrates a hypothetical signaling pathway disruption based on the known mechanisms of some other classes of antibiotics that inhibit key bacterial functions.

G cluster_bacterium Bacterial Cell Essential_Cellular_Process Essential Cellular Process (e.g., Cell Wall Synthesis, Protein Synthesis) Cell_Death Bacterial Cell Death Essential_Cellular_Process->Cell_Death Disruption leads to Precursor_Molecule Precursor Molecule Target_Enzyme Target Enzyme Precursor_Molecule->Target_Enzyme Catalysis Target_Enzyme->Essential_Cellular_Process Product Formation Antibacterial_Agent_100 This compound Antibacterial_Agent_100->Target_Enzyme Inhibition

Caption: Proposed inhibitory mechanism of "this compound".

Experimental Workflow for MIC Determination

The following diagram outlines the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent according to the CLSI M07 guidelines.

G cluster_workflow MIC Determination Workflow (CLSI M07) Start Start Prepare_Dilutions Prepare Serial Dilutions of Antibacterial Agent Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC Value Incubate->Read_Results End End Read_Results->End

Caption: Standardized workflow for MIC determination.

References

Safety Operating Guide

Navigating the Disposal of Antibacterial Agent 100: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that "Antibacterial Agent 100" is not a specifically identified chemical compound in the provided search results. Therefore, this guide offers general procedures for the proper disposal of a typical laboratory antibacterial agent. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact agent being used, as well as their institution's environmental health and safety (EHS) guidelines, for detailed and compliant disposal instructions.

The improper disposal of antibacterial agents is a significant contributor to environmental contamination and the rise of antimicrobial resistance (AMR).[1][2][3] When these agents are released into the environment, they can exert selective pressure on bacteria, leading to the evolution of "superbugs"—multidrug-resistant organisms that pose a serious threat to public health.[4][5] To mitigate these risks, it is crucial for laboratory personnel to adhere to strict disposal protocols.

Core Principles of Antibacterial Agent Disposal

The primary goal of proper disposal is to prevent the active ingredient from entering the ecosystem.[2][6] This involves deactivating the antibacterial properties of the agent and disposing of the waste in a manner that complies with local and national regulations. Antibiotic waste is often considered hazardous chemical waste and must be managed accordingly.[5][7][8]

Quantitative Data Summary for Disposal Considerations

The following table summarizes key quantitative parameters that should be considered when developing a disposal plan for an antibacterial agent. These values are illustrative and must be confirmed with the specific SDS for the agent in use.

ParameterTypical Range/ValueSignificance in Disposal
Concentration of Stock Solution Varies (e.g., >10 mg/mL)High-concentration solutions are considered hazardous chemical waste and require specialized disposal.[5]
Working Concentration in Media 10-100 µg/mLLower concentrations in media may have different disposal routes after decontamination, but should still be treated with caution.
Heat Stability (Autoclaving) Agent-specificSome antibiotics are destroyed by autoclaving, while others are heat-stable and remain active.[5]
Chemical Inactivation Agent-specificThe type and concentration of chemical deactivating agents (e.g., bleach, acid, base) will depend on the chemical properties of the antibacterial agent.
Hazardous Decomposition Temperature VariesIncineration at high temperatures (e.g., 1200°C) is a common method for hazardous waste destruction.[8]

Detailed Experimental Protocol for Disposal

This protocol outlines the general steps for the disposal of liquid and solid waste contaminated with a generic antibacterial agent.

Objective: To safely deactivate and dispose of waste containing this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[9][10][11]

  • Designated, labeled, and leak-proof hazardous waste containers.[5]

  • Autoclave bags and trays.

  • Chemical deactivating agents (e.g., 10% bleach solution, or as specified in the SDS).

  • pH meter or pH strips.

Procedure:

Part 1: Disposal of Liquid Waste (e.g., contaminated media, stock solutions)

  • Segregation: Do not pour liquid waste containing antibacterial agents down the drain.[5] Collect all contaminated liquid waste in a designated, clearly labeled, and leak-proof hazardous waste container.

  • High-Concentration Stocks: Concentrated stock solutions of the antibacterial agent should be treated as hazardous chemical waste.[5] They should be collected in a separate, labeled container for pickup by the institution's EHS department. Do not attempt to decontaminate stock solutions via autoclaving or chemical means unless explicitly stated as safe and effective in the SDS.[5]

  • Decontamination of Working Solutions (e.g., used cell culture media):

    • Chemical Inactivation:

      • Add a chemical inactivating agent as specified by the SDS or institutional guidelines (e.g., sodium hypochlorite to a final concentration of 10%).

      • Allow for a contact time sufficient to inactivate the agent (typically 30 minutes to several hours).

      • Neutralize the waste if necessary before final disposal. For example, if using bleach, you may need to neutralize it with sodium thiosulfate.

    • Autoclaving (for heat-labile agents only):

      • Consult the SDS to confirm that the antibacterial agent is deactivated by autoclaving.[5]

      • Collect the liquid waste in an autoclavable container.

      • Autoclave according to standard procedures for liquid biohazardous waste (e.g., 121°C for 30-60 minutes).

  • Final Disposal: After decontamination, the treated liquid may be disposable down the drain, but only if permitted by institutional and local regulations. Otherwise, it should be collected as hazardous waste.

Part 2: Disposal of Solid Waste (e.g., contaminated plates, pipette tips, gloves)

  • Segregation: Collect all solid waste contaminated with the antibacterial agent separately from regular trash.

  • Decontamination:

    • Place all contaminated solid waste into an autoclave bag.

    • Autoclave according to standard procedures for solid biohazardous waste to destroy any biological material.

  • Final Disposal: After autoclaving, the waste is typically considered non-hazardous and can be disposed of in the regular waste stream. However, confirm this with your institution's EHS guidelines. Some institutions may require all laboratory waste to be disposed of as hazardous.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of antibacterial agent waste.

Caption: Workflow for the disposal of antibacterial agent waste.

SignalingPathway improper_disposal Improper Disposal (e.g., down the drain) env_contamination Environmental Contamination (Water and Soil) improper_disposal->env_contamination bacterial_exposure Exposure of Environmental Bacteria to Agent env_contamination->bacterial_exposure selective_pressure Selective Pressure bacterial_exposure->selective_pressure amr_development Development of Antimicrobial Resistance (AMR) selective_pressure->amr_development superbugs Emergence of 'Superbugs' amr_development->superbugs public_health_risk Increased Public Health Risk amr_development->public_health_risk

Caption: The environmental impact of improper antibacterial disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.